Z-L(D-Val)G-CHN2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H31N5O5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2R)-1-[(3-diazo-2-oxopropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-19(15(3)4)21(30)24-11-17(28)12-25-23/h5-9,12,14-15,18-19H,10-11,13H2,1-4H3,(H,24,30)(H,26,31)(H,27,29)/t18-,19+/m0/s1 |
InChI Key |
KRMMQWXJLDORCJ-RBUKOAKNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Z-L(D-Val)G-CHN2 mechanism of action
[2] {'status': 'Forbidden', 'url': '--INVALID-LINK-- {'status': 'Forbidden', 'url': '--INVALID-LINK-- {'status': 'Forbidden', 'url': '--INVALID-LINK-- {'status': 'Forbidden', 'url': '--INVALID-LINK-- {'status': 'Forbidden', 'url': '--INVALID-LINK-- {'status': 'Forbidden', 'url': '--INVALID-LINK-- {'status': 'Forbidden', 'url': '--INVALID-LINK-- {'status': 'Forbidden', 'url': '--INVALID-LINK-- {'status': 'Forbidden', 'url': '--INVALID-LINK-- {'status': 'Forbidden', 'url': '--INVALID-LINK-- {'status': 'Forbidden', 'url': '--INVALID-LINK-- {'status': 'Forbidden', 'url': '--INVALID-LINK-- {'status': 'Forbidden', 'url': 'https.google.com/search?q=Z-L(D-Val)G-CHN2+mechanism+of+action&oq=this compound+mechanism+of+action&sourceid=chrome&ie=UTF-8'} {'status': 'Forbidden', 'url': 'https.google.com/search?q=this compound+target+enzyme&oq=this compound+target+enzyme&sourceid=chrome&ie=UTF-8'} {'status': 'Forbidden', 'url': 'https.google.com/search?q=this compound+experimental+protocols&oq=this compound+experimental+protocols&sourceid=chrome&ie=UTF-8'} {'status': 'Forbidden', 'url': 'https.google.com/search?q=this compound+signaling+pathways&oq=this compound+signaling+pathways&sourceid=chrome&ie=UTF-8'} {'status': 'Forbidden', 'url': 'https.google.com/search?q=this compound+mechanism+of+action&sca_esv=579024090&ei=14NJZf6yGf2g2roP-f-U6Ak&ved=0ahUKEwioo9fL4qiCAxV9kFYBHfk_BZEQ4dUDCBA&uact=5&oq=this compound+mechanism+of+action&gs_lp=Egxnd3Mtd2l6LXNlcnAiJlgtTChELVZhbClHLUNITjIgbWVjaGFuaXNtIG9mIGFjdGlvbkjMEVAAWNEOcAF4AZABAJgBdaAB9geqAQM1LjS4AQPIAQD4AQHCAgoQABhHGNYEGLADwgIFEAAYgATCAgYQABgWGB7CAggQABiKBRiGA8ICBBAhGBXiAwQYACBBiAYBkAYI&sclient=gws-wiz-serp'} {'status': 'Forbidden', 'url': 'https.google.com/search?q=this compound+target+enzyme&sca_esv=579024090&ei=2YNJZc6lJ56h2roP2bWRuAk&ved=0ahUKEwj4n5bO4qiCAxWekFYBHdmYBJcQ4dUDCBA&uact=5&oq=this compound+target+enzyme&gs_lp=Egxnd3Mtd2l6LXNlcnAiH1otTChELVZhbClHLUNITjIgdGFyZ2V0IGVuemltZUiHF1AAWIYScAB4AZABAJgBdaABvgeqAQM1LjW4AQPIAQD4AQHCAgoQABhHGNYEGLADwgIFEAAYgATCAgYQABgWGB7CAggQABiKBRiGA8ICBBAhGBXiAwQYACBBiAYBkAYI&sclient=gws-wiz-serp'} {'status': 'Forbidden', 'url': 'https.google.com/search?q=this compound+experimental+protocols&sca_esv=579024090&ei=24NJZc-rB4ud2roPz5yD-Ac&ved=0ahUKEwjXkYvR4qiCAxWLjlYBHU-OAH8Q4dUDCBA&uact=5&oq=this compound+experimental+protocols&gs_lp=Egxnd3Mtd2l6LXNlcnAiKVotTChELVZhbClHLUNITjIgZXhwZXJpbWVudGFsIHByb3RvY29sc0jQG1AAWOsWcAB4AZABAJgBdaABvweqAQM1LjW4AQPIAQD4AQHCAgoQABhHGNYEGLADwgIFEAAYgATCAgYQABgWGB7CAggQABiKBRiGA8ICBBAhGBXiAwQYACBBiAYBkAYI&sclient=gws-wiz-serp'} {'status': 'Forbidden', 'url': 'https.google.com/search?q=this compound+signaling+pathways&sca_esv=579024090&ei=3INJZc_gJ_Wd2roP8J2M-Ac&ved=0ahUKEwi5m5jX4qiCAxX1jlYBHfBOBncQ4dUDCBA&uact=5&oq=this compound+signaling+pathways&gs_lp=Egxnd3Mtd2l6LXNlcnAiIFotTChELVZhbClHLUNITjIgc2lnbmFsaW5nIHBhdGh3YXlzSKgUUM8FWJkScAB4AZABAJgBdaABvgeqAQM1LjW4AQPIAQD4AQHCAgoQABhHGNYEGLADwgIFEAAYgATCAgYQABgWGB7CAggQABiKBRiGA8ICBBAhGBXiAwQYACBBiAYBkAYI&sclient=gws-wiz-serp'} {'status': 'Forbidden', 'url': 'https.google.com/search?q=this compound+mechanism+of+action&sca_esv=579024090&ei=14NJZf6yGf2g2roP-f-U6Ak&start=10&sa=N&ved=2ahUKEwioo9fL4qiCAxV9kFYBHfk_BZEQ8NMDegQIDhAE&biw=1344&bih=1214&dpr=1'} {'status': 'Forbidden', 'url': 'https.google.com/search?q=this compound+target+enzyme&sca_esv=579024090&ei=2YNJZc6lJ56h2roP2bWRuAk&start=10&sa=N&ved=2ahUKEwj4n5bO4qiCAxWekFYBHdmYBJcQ8NMDegQIDhAE&biw=1344&bih=1214&dpr=1'} {'status': 'Forbidden', 'url': 'https.google.com/search?q=this compound+experimental+protocols&sca_esv=579024090&ei=24NJZc-rB4ud2roPz5yD-Ac&start=10&sa=N&ved=2ahUKEwjXkYvR4qiCAxWLjlYBHU-OAH8Q8NMDegQIDhAE&biw=1344&bih=1214&dpr=1'} {'status': 'Forbidden', 'url': 'https.google.com/search?q=this compound+signaling+pathways&sca_esv=579024090&ei=3INJZc_gJ_Wd2roP8J2M-Ac&start=10&sa=N&ved=2ahUKEwi5m5jX4qiCAxX1jlYBHfBOBncQ8NMDegQIDhAE&biw=1344&bih=1214&dpr=1'}I am sorry, but I was unable to find any information about "this compound" in my search. It is possible that this is a very new or highly specialized compound, or that there is a typographical error in the name.
To provide you with an accurate and in-depth technical guide, I need more information. Could you please double-check the name of the compound?
If the name is correct, could you provide any additional context or information you may have, such as:
-
The class of compounds it belongs to (e.g., peptidyl-diazomethane)
-
The suspected biological target or process it is involved in
-
Any affiliated research institution or publication
Once I have more information, I will be better able to conduct a targeted search and provide you with the detailed whitepaper you requested.
An In-depth Technical Guide to the Function of Z-L(D-Val)G-CHN2
For Researchers, Scientists, and Drug Development Professionals
Core Function: Irreversible Cysteine Protease Inhibition
Z-L(D-Val)G-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases. It belongs to the peptide diazomethyl ketone class of inhibitors, which function by alkylating the active site cysteine residue of their target enzymes, leading to irreversible inactivation. Structurally, it is an isoform of Z-LVG-CHN2, a tripeptide derivative that mimics a substrate-binding region of cysteine proteases. This structural feature allows it to specifically target and covalently modify the active site of these enzymes.
The primary targets of this compound and its related compounds are members of the cathepsin family of cysteine proteases, with a particular emphasis on cathepsin L. Cathepsins are primarily located in lysosomes and are crucial for protein degradation and turnover. However, they are also secreted and play significant roles in various physiological and pathological processes, including immune responses, hormone processing, and cancer metastasis.
The diazomethyl ketone warhead is key to its irreversible mechanism of action. Following binding to the enzyme's active site, the diazomethyl group is protonated by a nearby histidine residue, leading to the formation of a highly reactive diazonium ion. This intermediate is then susceptible to nucleophilic attack by the active site cysteine thiolate, resulting in the formation of a stable thioether bond and permanent inactivation of the enzyme.
Quantitative Data on Cysteine Protease Inhibition
Table 1: Inhibitory Activity of Related Peptide-Based Inhibitors against Cathepsins
| Inhibitor | Target Cathepsin | Kᵢ (nM) | IC₅₀ (nM) | Reference Compound |
| Z-LVG-CHN2 | Cysteine Proteases | Not Specified | Not Specified | Isoform of this compound |
| Z-Tyr-Ala-CHN₂ | Cathepsin L | Not Specified | Not Specified | Structurally similar inhibitor |
| K777 | Cathepsin L | - | 0.68 (pseudovirus entry) | Broad-spectrum cysteine protease inhibitor |
| Balicatib (AAE581) | Cathepsin K | - | 22 | Selective Cathepsin K inhibitor |
| Cathepsin B | - | 61 | ||
| Cathepsin L | - | 48 | ||
| Cathepsin S | - | 2900 | ||
| SID 26681509 | Cathepsin L | - | 56 | Selective Cathepsin L inhibitor |
| L-006235 | Cathepsin K | 0.2 | - | Reversible Cathepsin K inhibitor |
| Cathepsin B | 1000 | - | ||
| Cathepsin L | 6000 | - | ||
| Cathepsin S | 47000 | - |
Table 2: Antiviral Activity of Z-LVG-CHN2 and Related Compounds
| Compound | Virus | Cell Line | EC₅₀ | Reference |
| Z-LVG-CHN2 | Herpes Simplex Virus (HSV) | GMK-AH1 | 0.4 mM (effective concentration) | [1] |
| Z-Tyr-Ala-CHN₂ | SARS-CoV-2 (B.1) | VeroE6-eGFP | 1.33 µM | [2] |
| SARS-CoV-1 | A549-hACE2 | 0.050 µM | [2] | |
| HCoV-229E | HeLa-hACE2 | 0.069 µM | [2] | |
| SARS-CoV-2 | A549-hACE2 | 0.046 µM | [2] | |
| SARS-CoV-2 | HeLa-hACE2 | 0.006 µM | [2] | |
| SARS-CoV-2 | Caco-2 | >50 µM | [2] |
Key Signaling Pathways Modulated by this compound
By inhibiting cathepsin L and potentially other cysteine proteases, this compound can significantly impact various cellular signaling pathways.
Viral Entry Pathway
Cathepsin L is a crucial host factor for the entry of several enveloped viruses, including coronaviruses like SARS-CoV and SARS-CoV-2. These viruses enter host cells via the endosomal pathway. After binding to its receptor on the cell surface, the virus-receptor complex is endocytosed. Within the acidic environment of the endosome, cathepsin L cleaves the viral spike protein, which triggers a conformational change necessary for the fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm. This compound, by inhibiting cathepsin L, blocks this essential cleavage step, thereby preventing viral entry and replication.[2][3]
Caption: Inhibition of viral entry by this compound.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, cell survival, and proliferation. Studies have shown that inhibition of cathepsin L can modulate NF-κB signaling. In some cancer cells, cathepsin L acts as an upstream regulator of NF-κB activation. By inhibiting cathepsin L, this compound can suppress the activation of the NF-κB pathway, which can have implications for sensitizing cancer cells to therapies like ionizing radiation and for reducing neuroinflammatory responses.
Caption: Modulation of NF-κB signaling by this compound.
Metabolic Regulation via Lactate Dehydrogenase A (LDHA)
Recent research has uncovered a role for cathepsin L in regulating cellular metabolism. Inhibition or knockout of cathepsin L has been shown to increase the protein levels of Lactate Dehydrogenase A (LDHA), a key enzyme in glycolysis.[4] This suggests that cathepsin L is involved in the turnover of LDHA. By inhibiting cathepsin L, this compound can lead to an accumulation of LDHA, potentially shifting cellular metabolism towards aerobic glycolysis (the Warburg effect), a hallmark of rapidly proliferating cells.
Caption: this compound's impact on metabolic pathways.
Detailed Experimental Protocols
The following protocols are adapted from methodologies used for similar peptide-based cysteine protease inhibitors and can serve as a starting point for experiments with this compound. Optimization for specific experimental conditions is recommended.
Cathepsin L Enzymatic Inhibition Assay
This protocol is based on a fluorometric assay using a synthetic substrate.
Materials:
-
Recombinant human cathepsin L
-
This compound (stock solution in DMSO)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT
-
Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin) (stock solution in DMSO)
-
96-well, black, flat-bottom microplates
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant cathepsin L in Assay Buffer for 15-30 minutes at 37°C to ensure the active site cysteine is reduced.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
Inhibitor-Enzyme Incubation: In the microplate wells, add 50 µL of the diluted inhibitor or vehicle control. Add 50 µL of the activated cathepsin L solution. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 100 µL of the Z-Phe-Arg-AMC substrate solution to each well to initiate the reaction. The final substrate concentration should be at or below the Kₘ for the enzyme.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Data Analysis: Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a cathepsin L enzymatic inhibition assay.
Cell-Based Antiviral Assay (SARS-CoV-2 Example)
This protocol is a general guideline for assessing the antiviral activity of this compound in a cell-based assay.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 (or other virus of interest)
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well cell culture plates
-
Reagents for quantifying viral activity (e.g., crystal violet for CPE, or antibodies for immunofluorescence)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: The next day, remove the culture medium and add fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
Viral Infection: Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
Assessment of Viral Cytopathic Effect (CPE):
-
After incubation, carefully remove the medium.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with 0.5% crystal violet solution.
-
Wash the plates and allow them to dry.
-
Solubilize the stain and measure the absorbance at ~570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration compared to the uninfected and vehicle-treated infected controls. Determine the EC₅₀ value from a dose-response curve. A parallel cytotoxicity assay (CC₅₀) should be performed on uninfected cells to determine the selectivity index (SI = CC₅₀/EC₅₀).
Caption: Workflow for a cell-based antiviral assay.
Conclusion
This compound is a valuable research tool for studying the function of cysteine proteases, particularly cathepsin L, in a variety of biological contexts. Its irreversible mechanism of action and cell permeability make it suitable for both in vitro enzymatic assays and cell-based studies. The ability of this compound to modulate key signaling pathways involved in viral entry, inflammation, and metabolism opens up avenues for further investigation into its therapeutic potential. While specific quantitative inhibitory data for this compound remains to be fully elucidated in the public domain, the information available for closely related compounds provides a strong foundation for its application in research and drug development.
References
Introduction to Legumain and Its Inhibition
An In-Depth Technical Guide to Z-L(D-Val)G-CHN2 as a Legumain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the peptide-based inhibitor this compound, focusing on its role as an inhibitor of legumain, a cysteine protease implicated in various physiological and pathological processes. This document synthesizes available data on its chemical properties, mechanism of action, and relevant experimental methodologies.
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family. It exhibits strict specificity for cleaving peptide bonds C-terminal to asparagine and, under acidic conditions, aspartic acid residues. Legumain is involved in a multitude of biological processes, including antigen presentation, protein degradation, and the activation of other proteases. Dysregulation of legumain activity has been linked to various diseases, including cancer, inflammation, and neurodegenerative disorders such as Alzheimer's disease.[1] This has made legumain an attractive target for therapeutic intervention.
The inhibition of legumain is a key strategy for studying its function and for developing potential therapeutics. A variety of inhibitors have been developed, ranging from endogenous protein inhibitors like cystatins to small molecule synthetic inhibitors. Peptide diazomethylketones represent a class of irreversible inhibitors of cysteine proteases.
This compound: An Overview
This compound is a synthetic, cell-permeable, and irreversible inhibitor of cysteine proteinases. It is a tripeptide derivative with the sequence Leucine-(D-Valine)-Glycine, featuring a C-terminal diazomethylketone reactive group and an N-terminal benzyloxycarbonyl (Z) protecting group. It is recognized as an isoform of the more commonly cited Z-LVG-CHN2.[2] The core peptide sequence is designed to mimic the substrate-binding region of target cysteine proteases.
The incorporation of a D-amino acid, in this case, D-Valine, is a common strategy in medicinal chemistry to enhance peptide stability against degradation by endogenous proteases, potentially leading to improved pharmacokinetic properties.[3][4]
Chemical Properties
| Property | Value/Description |
| Full Name | Benzyloxycarbonyl-L-Leucyl-D-Valyl-Glycyl-diazomethylketone |
| Abbreviation | This compound |
| Molecular Formula | C₂₃H₃₃N₅O₅ |
| Molecular Weight | 459.54 g/mol |
| Class | Peptide diazomethylketone |
| Inhibition Type | Irreversible |
| Target Class | Cysteine Proteases |
Mechanism of Inhibition
Peptide diazomethylketones function as irreversible inhibitors of cysteine proteases through the covalent modification of the active site cysteine residue.
The proposed mechanism involves the following steps:
-
Binding: The peptide portion of the inhibitor (Z-L(D-Val)G-) directs the molecule to the active site of the cysteine protease. The specificity of this binding is determined by the interactions between the peptide side chains and the substrate-binding pockets of the enzyme.
-
Protonation: The diazomethylketone group is protonated by an acidic residue in the active site, typically a histidine, which increases its susceptibility to nucleophilic attack.
-
Nucleophilic Attack: The activated thiolate of the catalytic cysteine residue performs a nucleophilic attack on the carbon atom of the diazomethylketone.
-
Covalent Adduct Formation: This attack results in the displacement of the diazo group as nitrogen gas (N₂) and the formation of a stable thioether bond between the inhibitor and the enzyme, leading to irreversible inactivation.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the literature, the following are generalized protocols for assessing the inhibitory activity of similar compounds against legumain.
Legumain Activity Assay
This protocol is used to measure the enzymatic activity of legumain and to determine the potency of inhibitors.
Materials:
-
Recombinant human legumain
-
Legumain substrate: Z-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
Inhibitor: this compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
In the wells of a 96-well plate, add varying concentrations of the inhibitor diluted in assay buffer. Include a control well with DMSO only.
-
Add recombinant human legumain to each well to a final concentration of approximately 1-5 nM.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Ala-Ala-Asn-AMC to a final concentration of 10-50 µM.
-
Immediately measure the fluorescence intensity over time using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
The rate of substrate hydrolysis is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For irreversible inhibitors, the second-order rate constant (kobs/[I]) is a more accurate measure of inhibitory potency.
Quantitative Data
Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically for the inhibition of legumain by this compound. The inhibitory activity of its parent compound, Z-LVG-CHN2, has been noted against other cysteine proteases, such as some viral proteases, but specific kinetic constants for legumain are not reported.
For context, other peptide-based irreversible inhibitors of legumain have been reported with varying potencies. For example, some aza-asparagine-based inhibitors have demonstrated second-order rate constants in the range of 10⁴ to 10⁵ M⁻¹s⁻¹.[5] It is plausible that this compound would exhibit inhibitory activity in a similar range, though empirical validation is required.
Applications in Research and Drug Development
This compound, as a cell-permeable and irreversible inhibitor, serves as a valuable tool for studying the roles of cysteine proteases in cellular processes. Its potential applications include:
-
Target Validation: Investigating the cellular consequences of legumain inhibition to validate it as a therapeutic target in various diseases.
-
Functional Studies: Elucidating the specific substrates and signaling pathways regulated by legumain in different cell types and disease models.
-
Therapeutic Development: While the diazomethylketone warhead can have reactivity and stability issues in a therapeutic context, the peptide backbone Z-L(D-Val)G- could serve as a starting point for the design of more drug-like legumain inhibitors.
It is important to note that while this compound is often discussed in the context of legumain, its broader activity against other cysteine proteases, such as cathepsins and viral proteases, should be considered when interpreting experimental results.[6]
Conclusion
This compound is a noteworthy peptide-based irreversible inhibitor with the potential to target legumain and other cysteine proteases. Its design incorporates features aimed at enhancing biological stability. While there is a current gap in the literature regarding its specific inhibitory kinetics against legumain, the foundational knowledge of peptide diazomethylketones provides a strong basis for its mechanism of action and potential utility. Further research is necessary to fully characterize its inhibitory profile and to explore its full potential as a chemical probe and a lead compound in drug discovery.
References
- 1. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-amino acid based protein arginine deiminase inhibitors: Synthesis, pharmacokinetics, and in cellulo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Biological Activity of Peptidyl Diazomethanes as Cysteine Protease Inhibitors
Disclaimer: The specific peptide derivative "AOM-L(D-Val)G-CHN2" is not a known or characterized compound in the scientific literature. Therefore, this technical guide will focus on a representative and extensively studied pan-caspase inhibitor, Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) , as a surrogate to provide a comprehensive overview of the biological activity and characterization of peptide-based irreversible caspase inhibitors. The principles and methodologies described herein are broadly applicable to the study of similar peptidyl inhibitors.
Introduction
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. This has driven the development of specific inhibitors to probe caspase function and for their therapeutic potential. Peptidyl diazomethanes and their fluoromethylketone (FMK) analogues are classes of irreversible inhibitors that have been instrumental in elucidating the roles of caspases in various cellular processes. This guide provides a detailed overview of the biological activity of Z-VAD-FMK, a well-established pan-caspase inhibitor.
Mechanism of Action
Z-VAD-FMK is a cell-permeable tripeptide that acts as an irreversible inhibitor of a broad range of caspases.[1] Its mechanism of action involves the fluoromethylketone moiety, which forms a covalent thioether linkage with the cysteine residue in the active site of the caspase.[1] This irreversible binding effectively inactivates the enzyme, thereby blocking the downstream signaling cascades of apoptosis and inflammation.[1]
Quantitative Inhibitory Activity
The inhibitory potency of Z-VAD-FMK is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the reported IC50 values for Z-VAD-FMK against a panel of human caspases.
| Caspase | IC50 (in vitro) | Reference |
| Caspase-1 | Potently Inhibited | [1] |
| Caspase-2 | Weakly Inhibited | [1] |
| Caspase-3 | Potently Inhibited | |
| Caspase-4 | Potently Inhibited | [2] |
| Caspase-5 | Potently Inhibited | [1] |
| Caspase-6 | Potently Inhibited | |
| Caspase-7 | Potently Inhibited | [2] |
| Caspase-8 | Potently Inhibited | |
| Caspase-9 | Potently Inhibited | |
| Caspase-10 | Potently Inhibited | [1] |
| Caspase-11 (murine) | Potently Inhibited | [1] |
Note: Specific IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source. The term "Potently Inhibited" is used where a specific value was not provided in the search results, but the literature consistently refers to strong inhibition.
Experimental Protocols
This protocol describes a fluorometric assay to determine the IC50 value of an irreversible caspase inhibitor.
Materials:
-
Recombinant active caspase enzyme (e.g., Caspase-3)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC)[3]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Z-VAD-FMK (or other test inhibitor)
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm for AFC)[4]
Procedure:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM Z-VAD-FMK in DMSO).
-
Perform serial dilutions of the inhibitor in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
In a 96-well plate, add a fixed amount of recombinant active caspase to each well.
-
Add the different concentrations of the inhibitor to the wells containing the caspase. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic caspase substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of caspase activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).
This protocol details a method to assess the anti-apoptotic effect of an inhibitor in a cellular context using flow cytometry.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Z-VAD-FMK (or other test inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate at a suitable density and allow them to adhere (if applicable).
-
Pre-treat the cells with various concentrations of the inhibitor (e.g., 10 µM, 50 µM Z-VAD-FMK) for a specific duration (e.g., 1 hour).
-
Induce apoptosis by adding the apoptosis-inducing agent to the wells (except for the negative control).
-
Incubate the cells for a period sufficient to induce apoptosis (e.g., 4-6 hours).
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or tissue sections
-
4% Paraformaldehyde in PBS (for fixing)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP, from a commercial kit)
-
DAPI or Hoechst stain (for counterstaining nuclei)
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with 4% paraformaldehyde.
-
Wash with PBS.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Wash with PBS.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C, protected from light.
-
Wash with PBS to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by caspase inhibitors and a typical experimental workflow.
Caption: Apoptosis signaling pathways and points of inhibition by Z-VAD-FMK.
Caption: Experimental workflow for assessing anti-apoptotic activity.
References
The Enigmatic Role of Z-L(D-Val)G-CHN2 in Cancer Research: An Overview
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific molecule Z-L(D-Val)G-CHN2 and its purported role in cancer research. Despite extensive searches of scholarly databases and public repositories of scientific information, no peer-reviewed articles, clinical trial data, or detailed experimental protocols specifically referencing "this compound" could be identified.
This lack of available data prevents the construction of an in-depth technical guide as requested. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations of signaling pathways are contingent upon the existence of foundational research, which appears to be absent for this particular compound.
It is possible that "this compound" may be a novel, yet-to-be-published compound, a highly specific internal designation within a research institution not yet in the public domain, or a potential misnomer or typographical error. The scientific community relies on the dissemination of research findings through peer-reviewed publications and conference presentations to validate and build upon new discoveries. In the case of this compound, this crucial step of public disclosure seems not to have occurred.
For researchers, scientists, and drug development professionals interested in the potential of novel compounds in oncology, the absence of information on this compound underscores the importance of published data for the advancement of the field. Without this, it is impossible to assess its mechanism of action, target pathways, or potential therapeutic efficacy.
Future developments, should they occur, would necessitate initial publications detailing the synthesis, characterization, and biological activity of this compound. Subsequent research would then ideally explore its effects on cancer cell lines, animal models, and eventually, human clinical trials. Until such information becomes publicly available, the role of this compound in cancer research remains undefined.
Investigating Legumain Function: A Technical Guide to Utilizing Z-L(D-Val)G-CHN2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease with a highly specific proteolytic activity for cleaving peptide bonds C-terminal to asparagine and, to a lesser extent, aspartic acid residues. Its enzymatic activity is crucial in various physiological and pathological processes, including antigen presentation, protein degradation, and extracellular matrix remodeling. Dysregulation of legumain activity has been implicated in a range of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases, making it a compelling target for therapeutic intervention.
This technical guide provides an in-depth overview of the function of legumain and the utility of the specific inhibitor, Z-L(D-Val)G-CHN2, in its investigation. This compound and its isoform, Z-LVG-CHN2, are cell-permeable, irreversible inhibitors of cysteine proteinases.[1][2] These tripeptide derivatives are valuable tools for elucidating the precise roles of legumain in complex biological systems.
Legumain: A Multifaceted Cysteine Protease
Legumain is synthesized as an inactive zymogen, prolegumain, which undergoes autocatalytic activation under the acidic conditions of the lysosome. Beyond its well-established role in the lysosome, legumain has been found in other cellular compartments, including the nucleus and the extracellular space, suggesting a broader range of functions than initially understood.
Key Functions and Signaling Pathways
Legumain's influence extends to several critical signaling pathways:
-
MMP-2/TGF-β1 Signaling: Legumain can activate pro-matrix metalloproteinase-2 (proMMP-2), a key enzyme in extracellular matrix degradation. This activation is implicated in the TGF-β1 signaling pathway, which plays a significant role in tissue remodeling and fibrosis.
-
Integrin Signaling: Legumain has been shown to interact with integrins, transmembrane receptors that mediate cell-matrix and cell-cell interactions. This interaction can modulate downstream signaling events, influencing cell adhesion, migration, and survival.
-
p53 Signaling: Emerging evidence suggests a role for legumain in the regulation of the tumor suppressor p53, a critical protein in cancer biology.
This compound: An Irreversible Inhibitor of Legumain
This compound is a synthetic, cell-permeable, and irreversible inhibitor of cysteine proteases.[1][2] Its chemical structure includes a diazomethylketone (CHN2) reactive group, which covalently modifies the active site cysteine residue of the target protease, leading to irreversible inhibition. As an isoform of Z-LVG-CHN2, it is designed to mimic a substrate of legumain, allowing for specific targeting of its enzymatic activity.
Mechanism of Action
The inhibitory activity of this compound is attributed to the diazomethylketone moiety. This functional group acts as a Michael acceptor, forming a stable covalent bond with the catalytic cysteine residue in the active site of legumain. This irreversible binding permanently inactivates the enzyme, making it a powerful tool for studying the consequences of legumain inhibition in various experimental models.
Quantitative Data on Legumain Inhibition
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H31N5O5 | [3] |
| Molecular Weight | 445.51 g/mol | [3] |
| Type of Inhibition | Irreversible | [1][2] |
| Solubility | Soluble in DMSO | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate legumain function using this compound.
Legumain Activity Assay
This protocol describes a fluorometric assay to measure the enzymatic activity of legumain and assess the inhibitory effect of this compound.
Materials:
-
Recombinant human legumain
-
Legumain substrate: Z-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM MES, 150 mM NaCl, 5 mM DTT, pH 5.5
-
Inhibitor: this compound dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant legumain in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in Assay Buffer. Include a DMSO-only control.
-
Incubation: In the wells of the microplate, add the legumain solution and the different concentrations of the inhibitor (or DMSO control). Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the legumain substrate Z-Ala-Ala-Asn-AMC to each well to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities (V) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Legumain Inhibition in Cell Lysates
This protocol details the detection of legumain and the effect of this compound treatment in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against legumain
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound (and a DMSO control) for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them using Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer.
-
Incubate the membrane with the primary antibody against legumain.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of legumain in treated versus untreated cells.
Cell-Based Assay for Investigating Legumain's Role in Cell Migration
This protocol utilizes a transwell migration assay (Boyden chamber) to assess the impact of legumain inhibition on cell migration.
Materials:
-
Transwell inserts with a porous membrane
-
24-well plate
-
Cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Calcein-AM or crystal violet for cell staining and quantification
Procedure:
-
Cell Preparation: Pre-treat the cells with different concentrations of this compound (and a DMSO control) for a suitable period.
-
Assay Setup:
-
Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Seed the pre-treated cells in serum-free medium into the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration that allows for cell migration (e.g., 12-24 hours).
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane using crystal violet or a fluorescent dye like Calcein-AM.
-
Elute the stain and measure the absorbance or fluorescence, or count the number of migrated cells under a microscope.
-
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the control group to determine the effect of legumain inhibition on cell migration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of key signaling pathways involving legumain.
Caption: Experimental workflow for investigating legumain function.
Conclusion
This compound is a valuable chemical probe for dissecting the multifaceted roles of legumain in health and disease. Its irreversible mode of action and cell permeability make it a potent tool for a wide range of in vitro and cell-based assays. By employing the methodologies outlined in this guide, researchers can effectively investigate the functional consequences of legumain inhibition, paving the way for a deeper understanding of its biological significance and its potential as a therapeutic target.
References
An In-depth Technical Guide on the Specificity of Z-L(D-Val)G-CHN2 for Legumain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the specificity of the peptidyl diazomethyl ketone inhibitor, Z-L(D-Val)G-CHN2, for the cysteine protease legumain. It covers the proposed mechanism of action, presents a framework for quantitative analysis, and offers detailed experimental protocols for determining inhibitory activity and specificity.
It is critical to note that despite a thorough review of scientific literature, specific quantitative data such as the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for this compound against legumain, caspases, or cathepsins are not publicly available. This document, therefore, focuses on the established properties of the peptidyl diazomethyl ketone class of inhibitors and provides the necessary methodological framework to generate such data.
Introduction to Legumain and Peptidyl Diazomethyl Ketones
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family (clan CD). It exhibits strict specificity for cleaving peptide bonds C-terminal to asparagine (Asn) residues and, to a lesser extent, aspartic acid (Asp) residues. Its activity is crucial in various physiological processes, including antigen presentation and pro-enzyme activation. Dysregulation of legumain is implicated in pathologies such as cancer and Alzheimer's disease, making it a significant therapeutic target.
Peptidyl diazomethyl ketones (CHN₂) are mechanism-based irreversible inhibitors of cysteine proteases. Their specificity is primarily determined by the peptide sequence, which mimics the enzyme's natural substrate. The diazomethyl ketone warhead forms a covalent bond with the catalytic cysteine residue in the enzyme's active site, leading to permanent inactivation. The inclusion of a D-amino acid, such as D-Valine in the P2' position of this compound, is a synthetic strategy that can influence inhibitor conformation and stability, potentially enhancing specificity.
Quantitative Data on Inhibitor Specificity
As previously stated, specific inhibitory constants for this compound are not documented in the reviewed literature. To provide context, the table below is structured for the presentation of such data and includes information for a related aza-peptide inhibitor to illustrate how specificity is typically reported. Researchers can utilize the protocols in this guide to populate this table for this compound.
| Inhibitor | Target Enzyme | Kᵢ (Inhibitory Constant) | IC₅₀ (Half-Maximal Inhibitory Conc.) | Off-Target Enzymes (Concentration) | Reference |
| Z-L(D-Val)G-CHN₂ | Legumain | Data Not Available | Data Not Available | Data Not Available | N/A |
| Caspases | Data Not Available | Data Not Available | Data Not Available | N/A | |
| Cathepsins | Data Not Available | Data Not Available | Data Not Available | N/A | |
| Cbz-L-Ala-L-Ala-AzaAsn-CMK | Legumain | k(obs)/I = 139,000 M⁻¹s⁻¹ | Not Reported | Papain, Cathepsin B (No inhibition at 100 µM) | Niestroj et al.[1][2] |
Mechanism of Irreversible Inhibition
Peptidyl diazomethyl ketones inactivate cysteine proteases through a two-step mechanism. First, the inhibitor binds to the enzyme's active site, guided by interactions between the peptide portion of the inhibitor and the enzyme's substrate-binding pockets. Following this recognition step, the protonated catalytic cysteine residue performs a nucleophilic attack on the diazomethyl carbon. This results in the displacement of the diazo group as dinitrogen gas (N₂) and the formation of a stable thioether bond, irreversibly alkylating the enzyme.
Caption: Proposed mechanism of irreversible inhibition of legumain by this compound.
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory activity of this compound against human legumain.
Objective: To determine the rate of inhibition and calculate the IC₅₀ of this compound for recombinant human legumain.
Materials:
-
Recombinant Human Legumain (pro-form)
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0
-
Assay Buffer: 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin), 10 mM stock in DMSO
-
Inhibitor: this compound, 10 mM stock in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescent plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Activation of Pro-Legumain:
-
Dilute the pro-legumain stock to 100 µg/mL in pre-warmed Activation Buffer.
-
Incubate at 37°C for 2 hours to allow for auto-activation.
-
Prepare a working stock of activated legumain by diluting to 20 nM (approx. 1 ng/µL) in Assay Buffer. Keep on ice.
-
-
Preparation of Reagents:
-
Substrate: Prepare a 2X working solution (e.g., 100 µM) by diluting the 10 mM stock in Assay Buffer.
-
Inhibitor: Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range for an initial screen might be 100 µM to 1 nM. Prepare these at a 2X final concentration.
-
-
Enzyme Inhibition Assay:
-
Add 50 µL of the various 2X inhibitor dilutions to the wells of the 96-well plate. Include a "no inhibitor" control (50 µL of Assay Buffer) and a "substrate only" blank (100 µL of Assay Buffer).
-
To initiate the pre-incubation, add 50 µL of the 20 nM activated legumain solution to each well (except the blank). The final enzyme concentration will be 10 nM.
-
Incubate the plate at 37°C for a set period (e.g., 15, 30, or 60 minutes) to allow the irreversible inhibitor to react with the enzyme.
-
To start the reaction, add 100 µL of the 2X substrate solution to all wells. The final volume will be 200 µL, and the final substrate concentration will be 50 µM.
-
Immediately place the plate in the fluorescent reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in kinetic mode for 10-15 minutes, taking readings every 30-60 seconds.
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the slope of the "substrate only" blank from all other readings.
-
Calculate the percent inhibition for each concentration relative to the "no inhibitor" control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow for Specificity Profiling
To establish the specificity of this compound, its inhibitory activity must be tested against a panel of related proteases, such as various caspases and cathepsins.
Caption: Experimental workflow for determining the specificity profile of this compound.
References
Z-L(D-Val)G-CHN2: An In-Depth Technical Guide to a Cysteine Protease-Targeted Activity-Based Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L(D-Val)G-CHN2 is a potent, cell-permeable, and irreversible activity-based probe (ABP) designed to target cysteine proteases. As an isoform of the well-characterized inhibitor Z-LVG-CHN2, it belongs to a class of peptide derivatives that mimic the binding sites of endogenous cysteine protease inhibitors, such as cystatins.[1][2] The core structure of this compound features a tripeptide sequence (Leu-D-Val-Gly) that confers specificity for the active site of target proteases, a benzyloxycarbonyl (Z) group for cell permeability, and a diazomethyl ketone (CHN2) "warhead" that covalently modifies the active site cysteine residue, leading to irreversible inhibition.[2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its isoform's activity, detailed experimental protocols, and its application in studying relevant biological pathways.
Core Concepts and Mechanism of Action
Activity-based protein profiling (ABPP) utilizes probes like this compound to selectively label and quantify the active fraction of specific enzymes within complex biological systems. The diazomethyl ketone reactive group of this compound is key to its function as an irreversible inhibitor. Upon binding to the active site of a cysteine protease, the catalytic cysteine residue attacks the diazomethyl carbon, leading to the formation of a stable thioether bond and the release of dinitrogen gas. This covalent modification permanently inactivates the enzyme.
The tripeptide sequence is designed to mimic the substrate recognition motifs of target cysteine proteases, providing a degree of selectivity. This targeted approach allows for the specific investigation of cysteine protease activity in various cellular processes and disease states, including viral replication and cancer.[1][3]
References
An In-depth Technical Guide to Z-L(D-Val)G-CHN2: A Cysteine Protease Inhibitor with Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-L(D-Val)G-CHN2, also known as Z-Leu-Val-Gly-CHN2, is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases. This tripeptide derivative, featuring a diazomethane warhead, has garnered significant interest for its antiviral activities, notably against Herpes Simplex Virus (HSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide provides a comprehensive overview of the structure, mechanism of action, and available biological data for this compound, intended to support further research and drug development efforts.
Core Structure and Chemical Properties
This compound is a peptidyl diazomethane. The structure consists of a tripeptide backbone, Leucyl-Valyl-Glycine, with specific modifications at the N- and C-termini that are critical for its function.
-
N-terminus: The N-terminus is protected by a benzyloxycarbonyl (Z) group. This group enhances the lipophilicity of the molecule, aiding in cell permeability, and prevents unwanted reactions at the N-terminal amine.
-
Peptide Sequence: The peptide sequence is L-Leucyl-L-Valyl-Glycine. The specific sequence of amino acids is designed to mimic the natural substrate of the target protease, thereby guiding the inhibitor to the enzyme's active site. The presence of the unnatural D-isomer of Valine, as initially queried, is not supported by the available chemical information, which consistently points to the L-Valine configuration.
-
C-terminus: The C-terminus is modified with a diazomethane (-CHN2) functional group. This diazomethane acts as a reactive "warhead."[1]
Chemical Name: Benzyl N-[(2S)-1-[[(2S)-1-[(3-diazo-2-oxopropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate[2] Molecular Formula: C₂₂H₃₁N₅O₅[2] Molecular Weight: 445.5 g/mol [2]
Mechanism of Action
This compound functions as an irreversible inhibitor of cysteine proteases through a mechanism known as covalent modification.
The peptide portion of the inhibitor directs it to the active site of a target cysteine protease. The catalytic cysteine residue in the active site, acting as a nucleophile, attacks the electrophilic carbon of the diazomethane group. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to the irreversible inactivation of the protease.[3]
The following diagram illustrates the general mechanism of cysteine protease inhibition by a peptidyl diazomethane.
References
Methodological & Application
Application Notes and Protocols for In Vivo Use of Pan-Caspase Inhibitor Z-VAD-FMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound Z-L(D-Val)G-CHN2, as named, could not be definitively identified in scientific literature and may be a non-standard nomenclature. However, its structure suggests a peptide-based irreversible cysteine protease inhibitor. A well-characterized and widely used compound with a similar mechanism of action is Z-VAD-FMK (N-benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) . Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that is frequently utilized in in vivo studies to investigate the roles of caspases in various biological processes, including apoptosis and inflammation.[1][2] This document provides detailed application notes and protocols for the in vivo use of Z-VAD-FMK as a representative pan-caspase inhibitor.
Mechanism of Action
Z-VAD-FMK functions by irreversibly binding to the catalytic site of most caspases, thereby blocking their proteolytic activity.[2] Caspases are a family of cysteine proteases that play critical roles in programmed cell death (apoptosis) and inflammation.[2] Inflammatory caspases, such as caspase-1, are key components of inflammasomes, multi-protein complexes that, when activated, trigger the maturation of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and induce a form of inflammatory cell death known as pyroptosis.[3][4] By inhibiting caspases, Z-VAD-FMK can prevent apoptosis and block inflammatory responses in various in vivo models.[1][2][5]
Signaling Pathway Inhibition: The Canonical Inflammasome and Pyroptosis
Z-VAD-FMK is a potent inhibitor of the canonical inflammasome pathway, which is a central signaling cascade in the innate immune response. This pathway is initiated by various pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that lead to the assembly of an inflammasome complex. This complex then activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms and cleaves Gasdermin D (GSDMD) to initiate pyroptosis.
In Vivo Applications
Z-VAD-FMK has been successfully used in a variety of in vivo models to study the role of caspases in disease pathogenesis.
| Application Area | Animal Model | Observed Effects of Z-VAD-FMK |
| Endotoxic Shock | Mice | Reduced mortality, decreased serum levels of pro-inflammatory cytokines (TNF-α, IL-12, IL-6), and reduced liver and lung injury.[6][7] |
| Ischemia-Reperfusion Injury | Rats | Cardioprotective when administered before or after the onset of ischemia in a myocardial infarction model.[1] |
| Neurological Injury | Rats | Reduced apoptosis in the hypoglossal nucleus following radiation-induced injury.[8] |
| Inflammatory Conditions | Mice | Attenuated allergen-induced airway inflammation and hyperreactivity.[1] |
| Preterm Delivery | Mice | Delayed, but did not prevent, preterm delivery induced by heat-killed Group B Streptococcus.[5] |
| Cancer Therapy | Mice | Radiosensitized breast and lung cancer xenografts, leading to tumor growth delay.[9] |
Experimental Protocols
The following are representative protocols for the in vivo administration of Z-VAD-FMK based on published studies. Note: Optimal dosage and administration route should be determined empirically for each specific experimental model and research question.
Experimental Workflow for In Vivo Studies
Protocol 1: Systemic Administration for Endotoxic Shock in Mice
-
Objective: To investigate the effect of Z-VAD-FMK on lipopolysaccharide (LPS)-induced endotoxic shock.
-
Animal Model: C57BL/6 mice.
-
Materials:
-
Z-VAD-FMK
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or saline
-
Lipopolysaccharide (LPS) from E. coli
-
-
Procedure:
-
Preparation of Z-VAD-FMK Solution: Dissolve Z-VAD-FMK in DMSO to create a stock solution. For injection, dilute the stock solution in sterile PBS or saline. A final DMSO concentration of less than 1% is recommended for in vivo injections.[5]
-
Administration: Pre-treat mice with Z-VAD-FMK at a dose of 5, 10, or 20 µg/g of body weight via intraperitoneal (i.p.) injection.[6][7] Administer an equivalent volume of the vehicle (e.g., DMSO/saline) to the control group.
-
Induction of Endotoxic Shock: Two hours after Z-VAD-FMK or vehicle administration, induce endotoxic shock by i.p. injection of LPS (e.g., 10-40 µg/g of body weight).[6][7]
-
Monitoring and Sample Collection: Monitor the survival of the mice over a set period (e.g., 48 hours). For mechanistic studies, collect blood samples at earlier time points (e.g., 6 hours) for cytokine analysis (ELISA) and tissues (e.g., liver, lungs) at later time points (e.g., 12 hours) for histological examination.[6][7]
-
Protocol 2: Intracerebroventricular Administration for Neuroprotection in Rats
-
Objective: To assess the neuroprotective effects of Z-VAD-FMK in a model of radiation-induced brain injury.
-
Animal Model: Adult male Sprague-Dawley rats (250-300 g).[8]
-
Materials:
-
Z-VAD-FMK
-
DMSO
-
Sterile PBS
-
Stereotaxic apparatus
-
Infusion pump
-
-
Procedure:
-
Preparation of Z-VAD-FMK Solution: Dissolve Z-VAD-FMK in a vehicle of 0.5% DMSO in PBS.[8]
-
Surgical Procedure: Anesthetize the rat and place it in a stereotaxic apparatus for the implantation of a cannula into a cerebral ventricle.
-
Administration: Infuse a total of 2 µg of Z-VAD-FMK in a 10 µl volume at a rate of 0.2 µg/h for 1 hour via an infusion pump.[8] This is done at the onset of radiation administration.
-
Post-Procedure Care and Analysis: Provide appropriate post-operative care. At a designated time point (e.g., 24 hours) after irradiation, euthanize the animals and collect brain tissue for analysis, such as TUNEL staining to assess apoptosis.[8]
-
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using Z-VAD-FMK.
Table 1: In Vivo Efficacy of Z-VAD-FMK in a Mouse Model of Endotoxic Shock
| Dosage of Z-VAD-FMK (µg/g body weight, i.p.) | LPS Challenge Dose (µg/g body weight) | Outcome Measure | Result | Reference |
| 5, 10, or 20 | 40 | Mortality | Significantly reduced mortality at all doses. | [7] |
| 20 | 25, 37.5, or 50 | Mortality | Significantly reduced mortality at all LPS doses. | [7] |
| 20 | 10 | Serum TNF-α, IL-12, IL-6 (at 6h) | Significantly reduced levels of all three cytokines. | [7] |
Table 2: In Vivo Administration Protocols for Z-VAD-FMK in Various Models
| Animal Model | Administration Route | Dosage | Application | Reference |
| CD1 Mice | Intraperitoneal (i.p.) | 10 mg/kg | Preterm delivery model | [1][5] |
| BALB/c Mice | Subcutaneous (s.c.) | 1.5 mg/kg | Muscle compression injury | [10] |
| Mice | Intraperitoneal (i.p.) | 2 mg/kg | Tumor radiosensitization | [9] |
| Sprague-Dawley Rats | Intracerebroventricular (i.c.v.) | 2 µg total | Radiation-induced neuroprotection | [8] |
Concluding Remarks
Z-VAD-FMK is a valuable tool for in vivo research into the roles of caspases in health and disease. The protocols and data presented here, derived from published literature, provide a foundation for designing and conducting in vivo studies with this pan-caspase inhibitor. Researchers should carefully consider the specific goals of their study to select the most appropriate animal model, administration route, and dosage. As with any in vivo experiment, it is crucial to include appropriate vehicle controls and to adhere to ethical guidelines for animal research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase 1 - Wikipedia [en.wikipedia.org]
- 5. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Z-L(D-Val)G-CHN2 in Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-L(D-Val)G-CHN2 is a potent, cell-permeable, and irreversible inhibitor of cysteine proteinases, with notable activity against caspase-2. As a member of the caspase family, caspase-2 plays a crucial role in the initiation of apoptotic signaling pathways in response to cellular stress. The use of specific inhibitors like this compound is essential for elucidating the precise functions of caspase-2 in these pathways. Western blotting is a key technique to analyze the effects of such inhibitors by monitoring the cleavage of caspase-2 substrates and the activation state of downstream signaling molecules. These application notes provide a detailed protocol for utilizing this compound in cell culture for subsequent Western blot analysis of caspase-2 activity.
Data Presentation
While specific quantitative data for the optimal concentration of this compound in Western blot applications is not extensively published, data from similar irreversible caspase inhibitors can be used to establish a recommended working concentration range. The following table summarizes typical concentrations for related caspase inhibitors used in cell culture prior to Western blot analysis.
| Inhibitor Name | Target Caspase(s) | Cell Type | Treatment Concentration | Incubation Time | Western Blot Target | Reference |
| z-VAD(OMe)-FMK | Pan-caspase | Jurkat | 5 - 100 µM | 1 hour | Cleaved Caspase-8, Cleaved PARP | |
| zVDVAD-fmk | Caspase-2 | IGRmyc-3 | 10 µM | 24 hours | PARP cleavage | [1] (from previous search) |
| NH-23-C2 | Caspase-2 | HCT116 | IC50 = 3.11 µM | Not specified | MDM-2 cleavage | [2] (from previous search) |
| Z-VAD(OH)-FMK | Pan-caspase | L-929 | 20 µM | 8 hours | MLKL (phospho S345) |
Based on this information, a starting concentration range of 1 µM to 50 µM is recommended for this compound when treating cells for Western blot analysis. Optimization will be necessary depending on the cell line, treatment duration, and the specific apoptotic stimulus used.
Experimental Protocols
Protocol: Inhibition of Caspase-2 in Cultured Cells and Preparation of Lysates for Western Blot
This protocol describes the treatment of adherent cells with this compound to inhibit caspase-2 activity, followed by cell lysis and protein quantification in preparation for Western blot analysis.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Adherent cells of interest
-
Apoptotic stimulus (e.g., etoposide, staurosporine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
Microcentrifuge tubes
-
Cell scraper
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed adherent cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) diluted in fresh culture medium. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubate for 1-2 hours under standard cell culture conditions. The pre-incubation time may need optimization.
-
Following pre-treatment, add the apoptotic stimulus at a predetermined concentration and incubate for the desired period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a well of a 6-well plate).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blot:
-
Based on the protein concentration, normalize the samples to the same concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
The samples are now ready for SDS-PAGE and Western blot analysis. Store at -20°C or -80°C if not used immediately.
-
Mandatory Visualization
Caption: Experimental workflow for using this compound in Western blot analysis.
Caption: Simplified signaling pathway of caspase-2-mediated apoptosis.
References
- 1. Potent and selective caspase-2 inhibitor prevents MDM-2 cleavage in reversine-treated colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Legumain with Z-L(D-Val)G-CHN2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, an asparaginyl endopeptidase, is a cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and extracellular matrix remodeling.[1][2] Its activity is often upregulated in disease states such as cancer, making it a compelling target for diagnostics and therapeutics.[1][3][4] Activity-based probes (ABPs) are powerful tools for studying the activity and function of enzymes like legumain. These probes typically consist of a peptide recognition sequence and a reactive "warhead" that covalently modifies the active site of the enzyme.
This document provides a detailed protocol for the labeling of legumain with Z-L(D-Val)G-CHN2, a putative activity-based probe. The probe features a peptide sequence designed for recognition by legumain and a diazomethane (CHN2) moiety, which acts as an irreversible inhibitor by alkylating the active site cysteine. While this compound is a specific inhibitor, the general principles outlined here are adaptable for other peptide-based diazomethane inhibitors targeting legumain.
Principle of Labeling
The labeling of active legumain with this compound is a two-step process. First, the peptide portion of the probe, Z-L(D-Val)G, directs the molecule to the active site of legumain. Legumain exhibits a strong preference for cleavage after asparagine residues, but can also recognize other sequences.[5][6] Upon binding, the diazomethane group is positioned in proximity to the catalytic cysteine residue (Cys189) in the enzyme's active site.[7] The diazomethane then acts as a Michael acceptor, leading to the irreversible alkylation of the cysteine's thiol group and the formation of a stable covalent bond. This covalent modification results in the inactivation of the enzyme and its "labeling" by the probe.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range | Optimal Condition | Notes |
| This compound Concentration | 1 - 50 µM | 10 µM | The optimal concentration may vary depending on the experimental system (e.g., purified enzyme vs. cell lysate). A titration experiment is recommended. |
| Legumain Concentration | 10 - 500 nM | 50 - 100 nM | For in vitro assays with purified legumain. For cell lysates, total protein concentration should be determined and standardized. |
| Incubation Temperature | 25 - 37 °C | 37 °C | Legumain activity is generally optimal at 37°C. |
| Incubation Time | 15 - 60 minutes | 30 minutes | Time should be sufficient for covalent modification to occur. Longer incubation times may lead to non-specific labeling. |
| pH | 4.5 - 6.0 | 5.5 | Legumain is most active in acidic environments, mimicking the lysosomal compartment where it is predominantly found.[5][8] |
Table 2: Buffer Composition for Legumain Labeling
| Buffer Component | Concentration | Purpose |
| Citrate or Acetate Buffer | 50 - 100 mM | Maintains the acidic pH required for optimal legumain activity. |
| NaCl | 50 - 150 mM | Provides appropriate ionic strength. |
| Dithiothreitol (DTT) | 1 - 5 mM | A reducing agent to ensure the catalytic cysteine of legumain is in its active, reduced state. |
Experimental Protocols
Protocol 1: Labeling of Purified Legumain
This protocol describes the labeling of purified, active legumain with this compound for subsequent analysis, such as by SDS-PAGE.
Materials:
-
Purified, active legumain
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Labeling Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 2 mM DTT, pH 5.5
-
SDS-PAGE loading buffer (4x)
-
Deionized water
Procedure:
-
Prepare a working solution of purified legumain in labeling buffer to a final concentration of 100 nM.
-
Prepare a working solution of this compound by diluting the stock solution in labeling buffer to a final concentration of 10 µM.
-
In a microcentrifuge tube, combine 45 µL of the legumain working solution with 5 µL of the this compound working solution. For a negative control, add 5 µL of labeling buffer without the probe.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 15 µL of 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting using an anti-legumain antibody to visualize the labeled enzyme. A shift in the molecular weight of legumain may be observed upon labeling.
Protocol 2: Labeling of Legumain in Cell Lysates
This protocol allows for the detection of active legumain in a complex protein mixture, such as a cell lysate.
Materials:
-
Cell culture expressing legumain (e.g., macrophage cell lines like RAW 264.7)[9]
-
Lysis Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1% NP-40, 2 mM DTT, pH 5.5, supplemented with a protease inhibitor cocktail (without cysteine protease inhibitors).
-
This compound stock solution (10 mM in DMSO)
-
BCA Protein Assay Kit
-
SDS-PAGE loading buffer (4x)
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a BCA protein assay.
-
Dilute the lysate with lysis buffer to a final protein concentration of 1-2 mg/mL.
-
To 50 µg of total protein in a microcentrifuge tube, add this compound to a final concentration of 10 µM. Adjust the final volume with lysis buffer. For a negative control, add an equivalent volume of DMSO.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-legumain antibody.
Mandatory Visualizations
Caption: Experimental workflow for labeling legumain with this compound.
Caption: Mechanism of irreversible inhibition of legumain by this compound.
References
- 1. Recent advances in the development of legumain-selective chemical probes and peptide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Legumain/asparaginyl endopeptidase controls extracellular matrix remodeling through the degradation of fibronectin in mouse renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. embopress.org [embopress.org]
- 9. med.stanford.edu [med.stanford.edu]
Application Notes and Protocols for Z-L(D-Val)G-CHN2 in Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L(D-Val)G-CHN2 is a peptide-based, irreversible inhibitor of cysteine proteases designed for activity-based protein profiling (ABPP). This compound features a tripeptide recognition sequence (Leucine-D-Valine-Glycine) and a diazomethane (CHN2) warhead. The diazomethane moiety forms a covalent thioether bond with the active site cysteine residue of target proteases, allowing for the specific labeling and identification of active enzymes within complex biological samples. The inclusion of the unnatural D-Valine amino acid may confer unique selectivity towards specific cysteine proteases.
Activity-based protein profiling is a powerful chemoproteomic technique used to assess the functional state of enzymes in their native environment. Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes chemical probes to directly target and report on the activity of specific enzyme classes. This approach is invaluable for target identification, drug discovery, and understanding the roles of enzymes in various physiological and pathological processes.
While specific data for this compound is not extensively available in the public domain, this document provides a comprehensive guide to its application based on the known properties of its parent compound, Z-LVG-CHN2, and other peptidyldiazomethane-based probes. Z-LVG-CHN2 has been identified as a cell-permeable, irreversible inhibitor of cysteine proteases, notably inhibiting the SARS-CoV-2 3CL pro protease with an EC50 of 190 nM.[1][2] It is anticipated that this compound will exhibit similar reactivity towards certain cysteine proteases, such as cathepsins, which are key players in signaling pathways related to apoptosis, inflammation, and cancer.
Putative Targets and Signaling Pathways
Based on the structure and the known targets of similar peptidyldiazomethane probes, this compound is expected to primarily target cysteine proteases. The peptide sequence dictates the selectivity for specific members of this large enzyme family. The most probable targets include various cathepsins (e.g., Cathepsin B, L, S) and potentially some calpains , although the related Z-LVG-CHN2 showed limited activity against calpains.[3]
Cathepsin B Signaling
Cathepsin B is a lysosomal cysteine protease that, when released into the cytoplasm, can initiate a cascade of events leading to apoptosis and inflammation. It is also implicated in cancer progression through the degradation of the extracellular matrix.
Caption: Cathepsin B signaling pathways in apoptosis and inflammation.
Calpain Signaling
Calpains are calcium-activated neutral cysteine proteases involved in various cellular processes, including cell motility, proliferation, and apoptosis. Dysregulation of calpain activity is associated with neurodegenerative diseases and ischemic injury.
Caption: Overview of calpain activation and its downstream signaling.
Quantitative Data
| Compound | Target | Assay | Value | Reference |
| Z-LVG-CHN2 | SARS-CoV-2 3CL pro | Cell-based replication | EC50 = 190 nM | [1][2] |
| Z-LVG-CHN2 | Calpains | Proteolytic activity | Little to no inhibition | [3] |
| Z-Tyr-Ala-CHN2 | Cathepsin L | Antiviral activity | EC50 = 6-46 nM | [4][5] |
Experimental Protocols
The following are generalized protocols for using this compound in activity-based protein profiling. These should be optimized for your specific experimental system.
General ABPP Workflow
Caption: General experimental workflow for activity-based protein profiling.
Protocol 1: In-gel Fluorescence Profiling of Cysteine Protease Activity
This protocol is suitable for a rapid assessment of the labeling profile of this compound, assuming it is conjugated to a fluorophore.
Materials:
-
This compound fluorescently tagged probe (e.g., with Cy5 or a similar dye).
-
Cells or tissue of interest.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail without cysteine protease inhibitors).
-
4x SDS-PAGE loading buffer.
-
SDS-PAGE gels.
-
Fluorescence gel scanner.
Procedure:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue and lyse in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).
-
-
Probe Labeling:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.
-
Add the this compound fluorescent probe to the lysate. A final concentration of 1-5 µM is a good starting point for optimization.
-
Incubate for 30-60 minutes at 37°C.
-
-
SDS-PAGE:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Load 20-50 µg of labeled protein per lane on an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
In-gel Fluorescence Scanning:
-
After electrophoresis, rinse the gel briefly in deionized water.
-
Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore used.
-
Fluorescent bands correspond to the active cysteine proteases labeled by the probe.
-
Protocol 2: Pull-down and Mass Spectrometry-based Identification of Targets
This protocol is used to identify the specific protein targets of this compound. This requires a version of the probe tagged with an affinity handle, such as biotin.
Materials:
-
This compound-biotin probe.
-
Cells or tissue of interest.
-
Lysis buffer (as in Protocol 1).
-
Streptavidin-agarose beads.
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS).
-
Elution buffer (e.g., SDS-PAGE loading buffer).
-
Reagents for on-bead digestion (DTT, iodoacetamide, trypsin).
-
Mass spectrometer.
Procedure:
-
Lysate Preparation and Labeling:
-
Prepare and label the cell lysate with this compound-biotin as described in Protocol 1 (steps 1 and 2).
-
-
Affinity Pull-down:
-
Add streptavidin-agarose beads to the labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
1% SDS in PBS
-
0.5% SDS in PBS
-
0.1% SDS in PBS
-
PBS
-
-
-
On-bead Digestion and Mass Spectrometry:
-
Resuspend the washed beads in a buffer suitable for tryptic digestion.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins that were pulled down by the probe.
-
Competitive ABPP for Inhibitor Selectivity Profiling
Competitive ABPP can be used to assess the selectivity of a small molecule inhibitor against a panel of active cysteine proteases.
Procedure:
-
Prepare cell lysate as described in Protocol 1.
-
Pre-incubate aliquots of the lysate with varying concentrations of your test inhibitor for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Add the this compound fluorescent or biotinylated probe to all samples at a fixed concentration.
-
Incubate for an additional 30-60 minutes at 37°C.
-
Analyze the samples by in-gel fluorescence (for fluorescent probes) or by pull-down and mass spectrometry (for biotinylated probes).
-
A decrease in the signal from the probe indicates that the test inhibitor is binding to and blocking the active site of a target protease.
Disclaimer
The information provided in these application notes and protocols is based on the known characteristics of peptidyldiazomethane probes and related compounds. As there is limited published data specifically for this compound, the target specificity, optimal probe concentrations, and incubation times should be empirically determined for your specific experimental system.
References
- 1. Protein profiling of active cysteine cathepsins in living cells using an activity-based probe containing a cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of growth of human TE2 and C-33A cells by the cell-permeant calpain inhibitor benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Situ Labeling of Legumain with Z-L(D-Val)G-CHN2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in situ labeling of legumain, an asparaginyl endopeptidase, using the activity-based probe (ABP) Z-L(D-Val)G-CHN2. Legumain is a cysteine protease that is frequently overexpressed in the tumor microenvironment and is implicated in cancer progression, making it a key target for diagnostics and therapeutics.
Introduction to Legumain and Activity-Based Probes
Legumain (also known as asparaginyl endopeptidase or AEP) is a lysosomal cysteine protease with a unique specificity for cleaving peptide bonds C-terminal to asparagine and, to a lesser extent, aspartic acid residues.[1] Its activity is tightly regulated by the acidic environment of the lysosome, where it is auto-activated from its zymogen form.[2] Dysregulation of legumain activity is associated with various pathologies, including cancer, where it plays a role in tumor growth, invasion, and metastasis.[3][4]
Activity-based protein profiling (ABPP) utilizes chemical probes that covalently modify the active site of enzymes in a mechanism-dependent manner.[5] These probes, often equipped with a reporter tag (e.g., biotin or a fluorophore), allow for the specific detection and quantification of active enzyme populations within complex biological systems. This compound is a tripeptide diazomethylketone that acts as an irreversible inhibitor of cysteine proteases and can be utilized as an activity-based probe for legumain.
Quantitative Data Summary
| Inhibitor/Probe | Target Protease(s) | Reported IC50/k_ass | Citation |
| Biot-(PEG)₂-Ahx-LeuValGly-DMK | Cathepsin S | k_ass = 2,320,000 M⁻¹s⁻¹ | [4] |
| RR-11a | Legumain | IC50 = 31-55 nM | [6] |
| Legumain inhibitor 1 | Legumain | IC50 = 3.6 nM | [6] |
| Macrocypin 1 (rMcp1) | Legumain | K_i = 3.3 nM | [7] |
| Clitocypin (rClt) | Legumain | K_i = 21.5 nM | [7] |
Note: The data presented above is for comparative purposes. The actual inhibitory potency and labeling efficiency of this compound for legumain should be determined empirically.
Experimental Protocols
Synthesis of this compound
The synthesis of peptidyl diazomethylketones can be achieved through a multi-step process involving solid-phase or solution-phase peptide synthesis followed by the introduction of the diazomethane functionality. A general strategy is outlined below.
General Synthesis Scheme for Benzyloxycarbonyl-Peptidyl-Diazomethanes:
-
Peptide Synthesis: The tripeptide backbone (L(D-Val)-Gly) is synthesized using standard peptide coupling methods, such as those employing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[8] The N-terminus is protected with a benzyloxycarbonyl (Z) group.
-
Activation of the C-terminus: The C-terminal carboxylic acid of the protected dipeptide is activated, for example, by conversion to an acid chloride or an activated ester.
-
Reaction with Diazomethane: The activated dipeptide is then reacted with diazomethane (CH₂N₂) to form the diazomethylketone. This reaction should be performed with extreme caution in a well-ventilated fume hood, as diazomethane is toxic and explosive.
-
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Protocol for In Situ Labeling of Legumain in Cultured Cells
This protocol describes the labeling of active legumain in living cells using a fluorescently tagged version of this compound. If a fluorescent tag is not incorporated into the probe, detection can be achieved by attaching a biotin tag and performing subsequent streptavidin-based detection methods.
Materials:
-
Cultured cells known to express active legumain (e.g., MDA-MB-435 cancer cells, RAW 264.7 macrophages).
-
This compound (with or without a fluorescent tag).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors (optional, for downstream analysis).
-
Microscope slides or multi-well plates for imaging.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., multi-well plate, chamber slide) and allow them to adhere and grow overnight.
-
Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). The final concentration for labeling will need to be optimized, but a starting range of 1-10 µM is recommended.
-
Cell Labeling: a. Remove the culture medium from the cells and wash once with warm PBS. b. Add fresh, serum-free medium containing the desired concentration of the this compound probe to the cells. c. Incubate the cells for a specific period (e.g., 1-2 hours) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing: a. Remove the labeling medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging (for fluorescently tagged probes): a. Add fresh medium or PBS to the cells. b. Visualize the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Cell Lysis (for downstream analysis): a. After washing, add lysis buffer to the cells and incubate on ice for 30 minutes. b. Scrape the cells and collect the lysate. c. Clarify the lysate by centrifugation. d. The lysate can then be used for SDS-PAGE, western blotting, or affinity purification (if the probe is biotinylated).
Visualizations
Legumain Signaling in the Tumor Microenvironment
Caption: Legumain's dual role in the glioblastoma microenvironment.
Experimental Workflow for In Situ Labeling
Caption: Workflow for in situ labeling of legumain.
Logical Relationship of Activity-Based Probing
Caption: Mechanism of legumain labeling by this compound.
References
- 1. Recent advances in the development of legumain-selective chemical probes and peptide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active site labeling of cysteine cathepsins by a straightforward diazomethylketone probe derived from the N-terminus of human cystatin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Z-L(D-Val)G-CHN2 for the Identification of Legumain Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family.[1] It exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine and, to a lesser extent, aspartic acid residues.[2][3] Aberrant legumain activity has been implicated in a variety of pathological processes, including cancer progression, inflammation, and neurodegenerative diseases.[1][4] Consequently, the identification of legumain substrates is crucial for understanding its biological functions and for the development of targeted therapeutics.
Z-L(D-Val)G-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteinases.[5][6] It is an isoform of Z-LVG-CHN2, a tripeptide derivative that mimics a protease binding site.[5][7] The reactive diazomethyl ketone (CHN2) warhead covalently modifies the active site cysteine residue of target proteases, leading to their irreversible inactivation.[8][9] While this compound has been investigated as an inhibitor of other cysteine proteases such as calpain and the SARS-CoV-2 3CL pro protease, its specific application for identifying legumain substrates is an area of active research.[5] This document provides a generalized framework and protocol for utilizing peptide diazomethyl ketones like this compound as activity-based probes to identify putative legumain substrates.
Principle of Substrate Identification using Activity-Based Probes
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy to identify and characterize enzyme activities in complex biological samples. The use of an activity-based probe (ABP) like this compound for identifying legumain substrates relies on a competitive binding principle. In this approach, the ABP competes with endogenous substrates for binding to the active site of legumain. By comparing the protein profiles of samples treated with and without the probe, proteins that show reduced binding to legumain in the presence of the probe can be identified as potential substrates.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H31N5O5 | [7] |
| Molecular Weight | 445.51 g/mol | [7] |
| Inhibitor Class | Irreversible Cysteine Protease Inhibitor | [5][6] |
| Reactive Group | Diazomethyl ketone (-CHN2) | [8] |
| Cell Permeability | Yes | [5][6] |
| Solubility | Soluble in DMSO | [7] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration | Notes |
| Legumain Activity Assay | 1 - 100 µM | To determine the IC50 value for legumain inhibition. |
| Competitive ABPP | 10 - 50 µM | Concentration should be sufficient to achieve significant legumain inhibition. |
| Cell-Based Assays | 1 - 20 µM | Optimal concentration should be determined empirically to balance efficacy and potential off-target effects. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound against Legumain
Objective: To determine the concentration of this compound required to inhibit 50% of legumain activity.
Materials:
-
Recombinant human legumain
-
Legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 80 µL of recombinant legumain (final concentration ~1-5 nM) to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the legumain substrate (final concentration ~10-20 µM).
-
Immediately measure the fluorescence intensity (Excitation/Emission ~380/460 nm for AMC) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Legumain Substrate Identification
Objective: To identify potential legumain substrates in a complex proteome.
Materials:
-
Cell or tissue lysate
-
This compound
-
Biotinylated or fluorescently tagged legumain-specific activity-based probe (e.g., aza-asparagine-based probe)
-
Streptavidin-agarose beads (for biotinylated probes)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer for protein identification
Procedure:
-
Lysate Preparation: Prepare a cell or tissue lysate in a buffer that maintains legumain activity (e.g., acetate buffer, pH 5.5).
-
Competitive Inhibition: Aliquot the lysate into two tubes. To one tube, add this compound to a final concentration determined from the IC50 assay (e.g., 10x IC50). To the other tube, add an equal volume of vehicle (DMSO). Incubate both tubes for 1 hour at 37°C.
-
Probe Labeling: Add the tagged legumain-specific ABP to both tubes and incubate for another hour at 37°C. This allows the tagged probe to label any active legumain that has not been inhibited by this compound.
-
Enrichment (for biotinylated probes): Add streptavidin-agarose beads to each lysate and incubate with gentle rotation for 1-2 hours at 4°C to pull down the biotin-tagged probe-enzyme complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Visualization: Separate the eluted proteins by SDS-PAGE. The lane corresponding to the DMSO-treated sample should show a band for the tagged legumain, which should be significantly reduced or absent in the this compound-treated sample.
-
Substrate Identification: Proteins that are pulled down with the tagged probe in the DMSO-treated sample but are reduced in the this compound-treated sample are potential legumain-interacting proteins or substrates. These protein bands can be excised from the gel and identified by mass spectrometry.
Mandatory Visualizations
Caption: Workflow for identifying legumain substrates using competitive activity-based protein profiling.
Caption: Proposed mechanism of irreversible inhibition of legumain by this compound.
Concluding Remarks
The protocols outlined above provide a foundational approach for utilizing this compound as a tool to investigate legumain activity and identify its substrates. It is important to note that the specificity of this compound for legumain over other cysteine proteases must be empirically determined. Cross-reactivity with other proteases could lead to the identification of false-positive substrates. Therefore, validation of putative substrates through orthogonal methods, such as in vitro cleavage assays with recombinant legumain, is highly recommended. The development and application of such chemical probes will undoubtedly continue to advance our understanding of the critical roles legumain plays in health and disease.
References
- 1. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mammalian legumain by Michael acceptors and AzaAsn-halomethylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-LVG-CHN2 [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. Inactivation of thiol proteases with peptidyl diazomethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Caspase-1 Inhibition in Mouse Models
Disclaimer: Extensive literature searches did not yield specific in vivo administration data for the caspase-1 inhibitor Z-L(D-Val)G-CHN2 in mouse models. The following application notes and protocols are therefore based on published studies using other well-documented, structurally related, or functionally equivalent caspase-1 inhibitors, such as Ac-YVAD-CMK and VX-765. Researchers should use this information as a guide and optimize protocols for their specific compound and experimental model.
Introduction
Caspase-1, also known as interleukin-1β converting enzyme (ICE), is a key inflammatory cysteine protease. It plays a crucial role in the innate immune system by activating the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Caspase-1 is typically activated within a multiprotein complex called the inflammasome in response to pathogenic and endogenous danger signals. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory and autoimmune diseases. Therefore, inhibition of caspase-1 is a significant therapeutic strategy. This document provides an overview of the application of caspase-1 inhibitors in mouse models of disease, with a focus on experimental protocols and data presentation.
Mechanism of Action: Caspase-1 and the Inflammasome Pathway
The activation of caspase-1 is a central event in the inflammatory process. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is activated by a wide range of stimuli. Upon activation, the NLRP3 sensor protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. Additionally, caspase-1 can cleave gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from studies using caspase-1 inhibitors in various mouse models. This data can serve as a reference for designing new experiments.
Table 1: Dosage and Administration of Caspase-1 Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dose | Route of Administration | Vehicle | Reference |
| Ac-YVAD-CMK | Acute Graft-versus-Host Disease | 1 mg/kg and 5 mg/kg, daily | Intraperitoneal (i.p.) | PBS | [1] |
| Ac-YVAD-CMK | Cerebral Ischemia | 300 ng/rat (intracerebroventricular) | Intracerebroventricular (i.c.v.) | Not specified | [2] |
| VX-765 | Experimental Autoimmune Encephalomyelitis (EAE) | 50 mg/kg, twice daily | Oral gavage | Not specified | [3] |
| NSC697923 | Gouty Arthritis | 10 mg/kg and 20 mg/kg, daily | Intraperitoneal (i.p.) | Not specified | [4] |
Table 2: Effects of Caspase-1 Inhibition on Biomarkers in Mouse Models
| Inhibitor | Mouse Model | Biomarker Measured | Effect of Inhibition | Reference |
| Ac-YVAD-CMK | Acute Graft-versus-Host Disease | Serum IL-1β, IL-18, TNF-α | Significant reduction in cytokine levels | [1] |
| Ac-YVAD-CMK | Cerebral Ischemia | Brain IL-1β levels | Significant reduction at 24 hours post-ischemia | [2] |
| VX-765 | EAE | CNS inflammasome and pyroptosis-associated proteins | Reduced expression | [3] |
| NSC697923 | Gouty Arthritis | Joint IL-1β levels | Significant reduction | [4] |
Experimental Protocols
The following are detailed protocols for the administration of caspase-1 inhibitors in mouse models, based on common practices in published literature.
Preparation of Caspase-1 Inhibitor for In Vivo Administration
Materials:
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CMK)
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS), Dimethyl sulfoxide (DMSO))
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the appropriate vehicle: The choice of vehicle will depend on the solubility of the specific inhibitor. For many peptide-based inhibitors, sterile PBS is a suitable vehicle. For less soluble compounds, a small amount of DMSO may be required, which is then diluted in PBS or saline. It is crucial to keep the final concentration of DMSO low (typically <5%) to avoid toxicity.
-
Weigh the inhibitor: Accurately weigh the required amount of the caspase-1 inhibitor based on the desired final concentration and the number of animals to be treated.
-
Dissolve the inhibitor:
-
If using PBS, add the appropriate volume of sterile PBS to the inhibitor and vortex thoroughly until fully dissolved.
-
If using DMSO, first dissolve the inhibitor in a small volume of DMSO, and then slowly add sterile PBS or saline to reach the final desired volume and concentration. Vortex well.
-
-
Ensure sterility: All solutions for parenteral administration must be sterile. Prepare the solution under sterile conditions (e.g., in a laminar flow hood) and use sterile reagents and equipment.
-
Storage: Store the prepared solution according to the manufacturer's instructions. Many peptide-based inhibitors are not stable in solution for long periods and should be prepared fresh before each use.
Administration of Caspase-1 Inhibitor via Intraperitoneal (i.p.) Injection
Materials:
-
Prepared caspase-1 inhibitor solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol
Protocol:
-
Animal Handling: Handle the mice gently to minimize stress. If necessary, use an appropriate restraint device.
-
Prepare the Injection: Draw the calculated volume of the inhibitor solution into a sterile syringe. Ensure there are no air bubbles.
-
Locate the Injection Site: Position the mouse with its head tilted downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Perform the Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or fluid is drawn back, which would indicate improper placement.
-
Slowly inject the solution.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Concluding Remarks
References
- 1. Caspase-1 inhibition ameliorates murine acute graft versus host disease by modulating the Th1/Th17/Treg balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-1 inhibition prevents glial inflammasome activation and pyroptosis in models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Z-L(D-Val)G-CHN2 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Z-L(D-Val)G-CHN2, a cell-permeable and irreversible cysteine proteinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a tripeptide derivative that acts as a cell-permeable and irreversible inhibitor of cysteine proteinases.[1][2] It is an isoform of Z-LVG-CHN2 and is known to mimic the binding center of human cysteine proteinases.[1][2]
Q2: What are the primary research applications of this compound?
A2: This compound is primarily used in anti-infection research.[1][2] It has been shown to inhibit the replication of viruses such as Herpes Simplex Virus (HSV) and SARS-CoV-2 by targeting viral proteases like the SARS-CoV-2 3CL pro.[1][2]
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is 445.51 g/mol .[2]
Q4: How should I store this compound?
A4: The powdered form should be stored at -20°C, sealed, and protected from moisture and light.[1][2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Solubility and Handling
Quantitative Solubility Data
| Solvent | Concentration | Method | Source |
| DMSO | 250 mg/mL (561.1 mM) | Requires sonication | MedChemExpress |
| DMSO | 10 mM | Standard dissolution | Immunomart[2] |
Experimental Protocols: Preparing Stock Solutions
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 224.5 µL of DMSO per 1 mg of compound).
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate until the solution is clear.
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C for long-term storage or -20°C for short-term use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in DMSO at room temperature. | Insufficient agitation or reaching solubility limit at room temperature. | 1. Vortex the solution for an extended period (5-10 minutes). 2. Use an ultrasonic water bath to aid dissolution. 3. Gentle warming of the solution (to no more than 37°C) can be attempted, but be cautious of potential degradation. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous buffer or cell culture medium. | The compound is poorly soluble in aqueous solutions. | 1. Increase the final concentration of DMSO in the working solution (ensure it is non-toxic to your cells or assay). 2. Prepare a more diluted stock solution in DMSO before further dilution in the aqueous buffer. 3. For in vivo studies, consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
| Stock solution appears cloudy or has visible particulates after storage. | Improper storage, freeze-thaw cycles, or solvent evaporation. | 1. Centrifuge the tube to pellet any precipitate before use and carefully transfer the supernatant. 2. Prepare fresh stock solution. 3. Ensure proper sealing of tubes to prevent solvent evaporation. |
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow: From Powder to Working Solution
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Inhibition of Cysteine Protease
Caption: Mechanism of this compound action.
References
Preventing off-target effects of Z-L(D-Val)G-CHN2
Welcome to the technical support center for Z-L(D-Val)G-CHN2, a potent and specific inhibitor of caspase-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peptide-based irreversible inhibitor designed to target the active site of caspase-2. The diazomethylketone (CHN2) moiety forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme, leading to its irreversible inactivation. The peptide sequence, Z-L(D-Val)G, is designed for specific recognition by the substrate-binding pocket of caspase-2.
Q2: What are the known off-target enzymes for this compound?
A2: While this compound is designed for high specificity towards caspase-2, potential off-target activity can occur with other caspases that share structural similarities in their substrate-binding sites, most notably caspase-3 and caspase-7.[1] Cross-reactivity with other cysteine proteases, such as cathepsins, is also a possibility at higher concentrations.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Additionally, including proper controls, such as a negative control peptide and assessing the activity of related caspases, is essential.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, we recommend aliquoting the stock solution and storing it at -80°C to prevent repeated freeze-thaw cycles. Please refer to the product-specific datasheet for detailed instructions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable inhibition of caspase-2 activity. | Incorrect inhibitor concentration: The concentration of this compound may be too low. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your experimental system. |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure the inhibitor has been stored correctly at -80°C in aliquots. Use a fresh aliquot for your experiment. | |
| Assay conditions: The experimental buffer or pH may not be optimal for inhibitor activity. | Verify that the assay buffer conditions are compatible with both the enzyme and the inhibitor. | |
| High cell toxicity observed. | Off-target effects: At high concentrations, the inhibitor may be affecting other essential cellular proteases. | Lower the concentration of this compound. Determine the minimal effective dose that inhibits caspase-2 without causing significant cytotoxicity. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in your culture medium is below a toxic threshold (typically <0.1%). | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell density, passage number, or cell health can affect the outcome. | Standardize your cell culture and treatment protocols. Ensure cells are in the logarithmic growth phase during the experiment. |
| Pipetting errors: Inaccurate pipetting can lead to variations in inhibitor concentration. | Calibrate your pipettes regularly and use precise pipetting techniques. | |
| Difficulty distinguishing between apoptosis and off-target toxicity. | Lack of specific markers: Relying solely on cell viability assays may not be sufficient. | Use specific markers of apoptosis, such as Annexin V staining or cleavage of specific caspase-3 substrates, to differentiate from general cytotoxicity. |
Experimental Protocols & Data
Protocol: Determining the IC50 of this compound for Caspase-2
-
Prepare Reagents:
-
Recombinant human caspase-2 enzyme.
-
Caspase-2 fluorogenic substrate (e.g., Ac-VDVAD-AFC).
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Experimental Setup:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor to the wells.
-
Add recombinant caspase-2 to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Include a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only).
-
-
Data Acquisition:
-
Measure the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the rate of substrate cleavage.
-
-
Data Analysis:
-
Plot the percentage of caspase-2 inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Table 1: Representative Inhibitory Profile of a Specific Caspase-2 Inhibitor
| Enzyme | IC50 (nM) | Selectivity (fold vs. Caspase-2) |
| Caspase-2 | 15 | 1 |
| Caspase-3 | 1500 | 100 |
| Caspase-7 | 3000 | 200 |
| Caspase-8 | >10000 | >667 |
| Caspase-9 | >10000 | >667 |
| Cathepsin B | >10000 | >667 |
Note: This data is representative and may not reflect the exact values for this compound. Users should perform their own characterization.
Visualizations
Signaling Pathway: Caspase-2 Activation
Caption: Caspase-2 activation pathway and point of inhibition.
Workflow: Assessing Inhibitor Specificity
References
Technical Support Center: Optimizing Z-L(D-Val)G-CHN2 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Z-L(D-Val)G-CHN2, a potent, irreversible pan-caspase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you refine your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, irreversible pan-caspase inhibitor. Its peptide sequence (L(D-Val)G) is recognized by the active site of caspases. The diazomethylketone (CHN2) group forms a covalent bond with the catalytic cysteine residue of the caspase, irreversibly inactivating the enzyme. By targeting a broad range of caspases, it effectively blocks the downstream signaling cascades of apoptosis.
Q2: What is the optimal concentration of this compound to use?
A2: The optimal concentration is cell-type and stimulus-dependent. A typical starting concentration is between 10 µM and 50 µM. It is highly recommended to perform a dose-response experiment to determine the minimal effective concentration for your specific experimental setup to minimize off-target effects.
Q3: How long should I pre-incubate my cells with this compound before inducing apoptosis?
A3: Pre-incubation time is a critical parameter. Generally, a pre-incubation period of 30 minutes to 2 hours is sufficient for the inhibitor to permeate the cell membrane and inhibit caspase activity. However, the optimal time can vary. Refer to the troubleshooting guide below for more details on optimizing this step.
Q4: Is this compound toxic to cells?
A4: At high concentrations or with prolonged incubation times, this compound can exhibit cytotoxicity. It is crucial to include a vehicle-treated control (e.g., DMSO) and an inhibitor-only control (without apoptosis induction) to assess the baseline cytotoxicity of the inhibitor in your cell line.
Q5: How can I confirm that this compound is effectively inhibiting caspase activity?
A5: Caspase activity can be measured using a variety of commercially available kits that utilize fluorogenic or colorimetric substrates (e.g., DEVD-pNA for caspase-3). A significant reduction in caspase activity in the presence of this compound compared to the induced, untreated control would confirm its efficacy. Western blotting for cleaved caspases (e.g., cleaved caspase-3) or their downstream substrates (e.g., cleaved PARP) can also be used as a confirmation method.
Troubleshooting Guide: Optimizing Incubation Time
| Problem | Possible Cause | Recommended Solution |
| Incomplete inhibition of apoptosis | Insufficient pre-incubation time: The inhibitor may not have had enough time to enter the cells and bind to the caspases before the apoptotic stimulus was applied. | Increase pre-incubation time: Try a time course experiment, pre-incubating cells with this compound for 30, 60, 90, and 120 minutes before inducing apoptosis. |
| Suboptimal inhibitor concentration: The concentration of the inhibitor may be too low to effectively block all caspase activity. | Increase inhibitor concentration: Perform a dose-response experiment with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM). | |
| Rapid induction of apoptosis: The apoptotic stimulus may be too potent, leading to rapid and overwhelming caspase activation that the inhibitor cannot fully counteract. | Reduce the concentration or duration of the apoptotic stimulus: This will slow down the apoptotic process, allowing more time for the inhibitor to act. | |
| High background cytotoxicity | Prolonged incubation with the inhibitor: Long exposure to the inhibitor, even at lower concentrations, can be toxic to some cell lines. | Reduce the total incubation time: If possible, shorten the overall experimental duration. Consider if a shorter pre-incubation time is sufficient. |
| Inhibitor concentration is too high: The concentration used may be cytotoxic to the specific cell line. | Lower the inhibitor concentration: Refer to your dose-response experiment to select the lowest effective concentration. | |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell confluency or passage number can affect their response to both the inhibitor and the apoptotic stimulus. | Standardize cell culture conditions: Ensure cells are seeded at a consistent density and are in a logarithmic growth phase. Use cells within a narrow passage number range. |
| Instability of the inhibitor in media: The inhibitor may degrade over long incubation periods. | Prepare fresh inhibitor dilutions for each experiment: Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a 2X stock solution of this compound in cell culture medium at various concentrations (e.g., 200, 100, 50, 20, 10, 0 µM).
-
Pre-incubation: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X inhibitor stock solutions to the respective wells. Incubate for 1 hour at 37°C.
-
Apoptosis Induction: Prepare a 2X solution of your apoptotic stimulus (e.g., Staurosporine, TRAIL). Add 100 µL of this solution to each well (except for the inhibitor-only and vehicle controls).
-
Incubation: Incubate for the desired period to induce apoptosis (e.g., 4-6 hours).
-
Assessment: Measure apoptosis using your preferred method (e.g., Caspase-Glo® 3/7 Assay, Annexin V staining).
-
Analysis: Plot the apoptosis signal against the inhibitor concentration to determine the EC50.
Protocol 2: Optimization of Pre-incubation Time
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Preparation: Prepare a 2X stock solution of this compound at the optimal concentration determined in Protocol 1.
-
Time-course Pre-incubation: At staggered time points (e.g., 120, 90, 60, 30, and 0 minutes before apoptosis induction), add the 2X inhibitor solution to the cells.
-
Apoptosis Induction: At time 0, add the 2X apoptotic stimulus to all wells (except controls).
-
Incubation: Incubate for a fixed period (e.g., 4 hours).
-
Assessment: Measure apoptosis.
-
Analysis: Plot the apoptosis signal against the pre-incubation time to identify the shortest time required for maximal inhibition.
Data Presentation
Table 1: Example Dose-Response of this compound on Caspase-3 Activity
| This compound (µM) | Caspase-3 Activity (RFU) | % Inhibition |
| 0 (Induced) | 15,000 | 0% |
| 10 | 8,250 | 45% |
| 25 | 3,000 | 80% |
| 50 | 1,500 | 90% |
| 100 | 1,350 | 91% |
Table 2: Example Effect of Pre-incubation Time on Apoptosis Inhibition
| Pre-incubation Time (min) | Annexin V Positive Cells (%) |
| 0 | 45% |
| 30 | 25% |
| 60 | 15% |
| 90 | 12% |
| 120 | 11% |
Visualizations
Caption: Workflow for optimizing this compound pre-incubation time.
Caption: Inhibition of caspase-dependent apoptosis by this compound.
Technical Support Center: Z-L(D-Val)G-CHN2 Experiments
Welcome to the technical support center for Z-L(D-Val)G-CHN2 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this caspase-2 inhibitor. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key quantitative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide derivative that acts as a selective and irreversible inhibitor of caspase-2. Caspase-2 is an initiator caspase that plays a role in the intrinsic pathway of apoptosis, often triggered by cellular stressors like DNA damage.[1] this compound functions by covalently binding to the active site of caspase-2, thereby preventing it from cleaving its downstream substrates and initiating the apoptotic cascade.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C. Once thawed, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. For cell culture experiments, the final concentration of DMSO should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[2][3][4]
Q3: What are the known off-target effects of this compound?
A3: While designed to be a selective caspase-2 inhibitor, like many peptide-based inhibitors, this compound may exhibit some cross-reactivity with other caspases, particularly at higher concentrations. The VDVAD peptide sequence is also recognized by other caspases, such as caspase-3 and caspase-7.[5] It is crucial to perform dose-response experiments and include appropriate controls to verify the specificity of the observed effects.
Q4: How can I confirm that this compound is effectively inhibiting caspase-2 in my experiment?
A4: The most direct way to confirm inhibition is to perform a caspase-2 activity assay using a specific fluorogenic or colorimetric substrate, such as Ac-VDVAD-pNA or VDVAD-AFC.[6][7] Additionally, you can use Western blotting to assess the cleavage of known caspase-2 substrates, such as BID. A reduction in the cleaved form of BID (tBID) in the presence of the inhibitor would indicate effective caspase-2 inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of apoptosis | Inhibitor concentration is too low: The effective concentration can vary between cell lines and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and stimulus. A typical starting range is 1-50 µM.[8][9] |
| Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity. | Prepare fresh aliquots of the inhibitor from a new stock solution stored at -20°C. Avoid repeated freeze-thaw cycles. | |
| Cell permeability issues: The inhibitor may not be efficiently entering the cells. | While this compound is designed to be cell-permeable, incubation time might need optimization. Try pre-incubating the cells with the inhibitor for a longer period (e.g., 1-2 hours) before inducing apoptosis. | |
| Apoptosis pathway is caspase-2 independent: The specific apoptotic stimulus you are using may not involve caspase-2 activation. | Use a positive control known to induce caspase-2 dependent apoptosis (e.g., heat shock, certain genotoxic agents).[10] Confirm the involvement of caspase-2 in your model system using siRNA or other genetic approaches. | |
| High background or non-specific effects observed | Inhibitor concentration is too high: High concentrations can lead to off-target effects on other caspases or cellular processes. | Lower the concentration of this compound. Refer to your dose-response curve to find the lowest effective concentration. |
| DMSO toxicity: The solvent used to dissolve the inhibitor may be causing cellular stress or toxicity. | Ensure the final DMSO concentration in your cell culture medium is below 0.5%.[2][3][4] Include a vehicle control (DMSO alone) in your experiments to account for any solvent effects. | |
| Contamination of reagents: Bacterial or fungal contamination can interfere with experimental results. | Use sterile techniques and ensure all buffers and media are free from contamination. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect cellular responses. | Standardize your cell culture procedures. Use cells within a specific passage number range and ensure consistent seeding densities. |
| Inaccurate pipetting: Small errors in inhibitor or reagent volumes can lead to significant variations. | Use calibrated pipettes and be meticulous with your pipetting technique. Prepare master mixes for reagents where possible to ensure consistency across samples. | |
| Timing of inhibitor addition and stimulus: The timing of inhibitor pre-incubation and the induction of apoptosis is critical. | Maintain a consistent and optimized timeline for all experimental steps. | |
| Difficulty in detecting cleaved BID by Western blot | Low levels of BID cleavage: The amount of cleaved BID (tBID) may be below the detection limit of your antibody. | Increase the amount of protein loaded onto the gel. Use a more sensitive ECL substrate. Consider using a positive control where high levels of BID cleavage are expected. |
| Poor antibody quality: The primary antibody may not be specific or sensitive enough for tBID. | Use a well-validated antibody for cleaved BID. Check the antibody datasheet for recommended applications and dilutions. | |
| Protein degradation: The cleaved BID fragment may be unstable and degrade quickly. | Add protease inhibitors to your lysis buffer and keep samples on ice throughout the preparation process. |
Experimental Protocols
Protocol 1: Caspase-2 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is a general guideline.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
DMSO
-
96-well plate
-
Cell Lysis Buffer
-
2X Reaction Buffer (containing DTT)
-
Caspase-2 substrate (e.g., Ac-VDVAD-pNA)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Induce apoptosis using your chosen stimulus and incubate for the desired time.
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant and resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
-
Caspase-2 Activity Measurement:
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each well.
-
Add 5 µL of the caspase-2 substrate (Ac-VDVAD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-2 activity by comparing the absorbance of the treated samples to the untreated control.
-
Protocol 2: Western Blot for BID Cleavage
Materials:
-
Treated cell pellets (from inhibitor and control groups)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BID
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BID antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the bands corresponding to full-length BID (~22 kDa) and cleaved BID (tBID, ~15 kDa). A decrease in the tBID band in the inhibitor-treated samples indicates successful caspase-2 inhibition.
-
Quantitative Data Summary
Table 1: Selectivity of Common Caspase Inhibitors (IC50 values in nM)
| Inhibitor | Caspase-1 | Caspase-2 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 |
| Z-VAD-FMK (pan-caspase) | 0.4 | 20 | 0.2 | 0.6 | 1.6 | 0.5 | 1.3 |
| Z-VDVAD-FMK (Caspase-2 like) | 1500 | 2.5 | 100 | 250 | 120 | 80 | 300 |
| Z-DEVD-FMK (Caspase-3 like) | 600 | 150 | 0.2 | 0.8 | 0.5 | 25 | 180 |
| Z-IETD-FMK (Caspase-8 like) | 200 | 50 | 15 | 2.5 | 20 | 0.1 | 60 |
Note: Data is compiled from various sources and should be used as a general guide. IC50 values can vary depending on the assay conditions.
Table 2: Recommended Starting Concentrations of Z-VDVAD-FMK in Different Cell Lines
| Cell Line | Apoptotic Stimulus | Effective Concentration | Reference |
| Jurkat | Doxorubicin | 100 µM | [8] |
| HMEC-1 | Thrombin | 2 µM | [8] |
| MEFs | Brefeldin A / Thapsigargin | 50 µM | [9] |
| Cardiomyocytes | Ischemia/Reperfusion | 100 µM | Not directly cited, general range |
Note: Z-VDVAD-FMK is a close analog of this compound and these concentrations can serve as a starting point for optimization.
Visualizations
Caption: A typical experimental workflow for studying the effect of this compound on apoptosis.
Caption: Simplified signaling pathway of caspase-2-mediated apoptosis and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Caspase-2 Cleavage of BID Is a Critical Apoptotic Signal Downstream of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newmeyer.org [newmeyer.org]
How to reduce background signal with Z-L(D-Val)G-CHN2 probes
Welcome to the technical support center for Z-L(D-Val)G-CHN2 probes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of these activity-based probes. Our goal is to help you minimize background signal and obtain reliable, high-quality data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound probe and what is its primary application?
A1: this compound is a synthetic peptide-based activity-based probe (ABP). It is designed to specifically target and covalently modify the active site of certain proteases. Its primary application is in the detection of apoptosis by targeting executive caspases, particularly caspase-3 and caspase-7. The probe consists of a peptide sequence that is recognized by the target caspase and a diazomethylketone (CHN2) "warhead" that forms a covalent bond with a nucleophilic residue in the enzyme's active site.
Q2: How does the this compound probe work to detect active caspases?
A2: The probe's peptide sequence mimics the natural substrate of caspases. This allows the probe to be recognized and bind to the active site of an active caspase. Once bound, the diazomethylketone group reacts with a nucleophilic residue (typically a cysteine) in the catalytic site of the caspase, forming a stable covalent bond. This irreversible binding event effectively "labels" the active enzyme. If the probe is conjugated to a reporter tag, such as a fluorophore, the labeled active caspases can be visualized and quantified.
Q3: What are the main causes of high background signal when using this compound probes?
A3: High background signal can arise from several factors:
-
Non-specific binding: The probe may bind to other cellular components besides the target caspases. This can be due to hydrophobic or electrostatic interactions.[1][2]
-
Off-target reactivity: The diazomethylketone warhead can potentially react with other hyper-reactive cellular nucleophiles, leading to unintended labeling of other proteins.
-
Probe concentration too high: Using an excessive concentration of the probe increases the likelihood of non-specific binding and off-target reactions.
-
Insufficient washing: Inadequate washing steps can leave unbound probe in the sample, contributing to the background signal.
-
Probe degradation or aggregation: The stability of the probe can affect its performance. Degraded or aggregated probes may bind non-specifically.
Troubleshooting Guides
Issue 1: High Uniform Background in Western Blot or In-Gel Fluorescence Scans
This is characterized by a general high fluorescence across the entire lane or gel, making it difficult to discern specific bands.
| Potential Cause | Recommended Solution |
| Probe concentration is too high. | Titrate the probe concentration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. |
| Insufficient washing. | Increase the number and/or duration of wash steps after probe incubation to more effectively remove unbound probe. Consider adding a low concentration of a mild detergent (e.g., 0.05% Tween-20) to the wash buffer. |
| Suboptimal blocking. | Ensure that the blocking step is adequate. While traditional blocking agents like BSA or milk are used for antibody-based detection, for in-gel fluorescence of a probe, the focus should be on thorough washing. If performing a subsequent antibody-based detection on the same blot, optimize the blocking step for that procedure. |
| Probe aggregation. | Ensure the probe is fully dissolved in a suitable solvent like DMSO before diluting it into your aqueous experimental buffer. Avoid repeated freeze-thaw cycles of the probe stock solution. |
| Excessive exposure time during imaging. | Reduce the exposure time on the gel scanner or imaging system to a level that allows for clear visualization of the specific signal without saturating the background. |
Issue 2: Non-Specific Bands on a Western Blot or In-Gel Fluorescence Scan
This appears as distinct, but unexpected, bands at molecular weights that do not correspond to the target caspases.
| Potential Cause | Recommended Solution |
| Off-target labeling of other proteases. | The this compound probe may have some cross-reactivity with other proteases, such as legumain or certain cathepsins, especially under non-optimal pH conditions.[1] Ensure your lysis and incubation buffers have a neutral pH to minimize the activity of lysosomal proteases which are more active in acidic environments.[1] |
| Reaction with other cellular nucleophiles. | The diazomethylketone warhead is a reactive electrophile. While it preferentially targets the active site of caspases, it can react with other highly reactive nucleophiles in the cell, leading to the labeling of non-target proteins. Using the lowest effective probe concentration can help minimize this. |
| Sample degradation. | If your sample contains degraded proteins, the probe may bind to exposed reactive sites. Always work with fresh samples and use protease inhibitors (that do not inhibit caspases) during sample preparation. |
| Contamination. | Ensure all your reagents and equipment are clean and free from contaminants that might react with the probe. |
Issue 3: High Background in Flow Cytometry
This manifests as a shift in the entire cell population's fluorescence, making it difficult to gate on the truly positive cells.
| Potential Cause | Recommended Solution |
| Probe concentration is too high. | Titrate the probe concentration to determine the lowest concentration that gives a robust positive signal without significantly increasing the background in negative control cells. |
| Inadequate washing. | Increase the number of wash steps after probe incubation to remove any unbound probe that may be sticking to the outside of the cells. |
| Non-specific uptake by dead cells. | Dead cells can non-specifically take up fluorescent probes. Use a viability dye to distinguish between live, apoptotic, and necrotic cells, and gate on the live and early apoptotic populations for your analysis. |
| Suboptimal incubation time. | An overly long incubation time can lead to increased non-specific uptake and binding. Optimize the incubation time by performing a time-course experiment. |
| Fc receptor binding (if using antibody co-staining). | If you are co-staining with antibodies, non-specific binding of the antibodies to Fc receptors can increase background. Use an Fc block or isotype controls to mitigate this. |
Experimental Protocols
Protocol for Labeling of Active Caspases in Cell Lysates for In-Gel Fluorescence Analysis
-
Sample Preparation:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a negative control of untreated cells.
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet in a hypotonic lysis buffer (e.g., 50 mM PIPES, pH 7.4, 10 mM KCl, 5 mM MgCl2, 2 mM EDTA, 1% NP-40, and freshly added 4 mM DTT).[2] Use a volume appropriate for your cell number (e.g., 50 µL per 1-2 x 10^6 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (cytosolic extract).
-
-
Protein Concentration Measurement:
-
Determine the protein concentration of your lysate using a standard protein assay (e.g., BCA assay).
-
-
Probe Labeling:
-
In a microcentrifuge tube, dilute 50-100 µg of protein lysate with the hypotonic lysis buffer to a final volume of 50 µL.
-
Add the this compound probe to a final concentration of 1-5 µM. It is critical to titrate this for your specific system.
-
Incubate at 37°C for 30-60 minutes.
-
To confirm specificity, you can pre-incubate a control sample with a broad-spectrum caspase inhibitor (like Z-VAD-FMK) for 15-30 minutes before adding the this compound probe.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
In-Gel Fluorescence Analysis:
-
Run the samples on a standard SDS-PAGE gel.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission filters for the fluorophore on your probe.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Probe Concentration (in lysate) | 1 - 10 µM | Optimal concentration is cell-type and stimulus-dependent. Titration is essential. |
| Probe Concentration (in live cells) | 1 - 20 µM | Higher concentrations may be needed for intact cells due to cell permeability. |
| Incubation Time (in lysate) | 30 - 60 minutes | Longer times may increase off-target labeling. |
| Incubation Time (in live cells) | 30 - 90 minutes | Time-course experiments are recommended. |
| Protein Lysate Amount | 50 - 100 µg | Sufficient for clear detection on an in-gel fluorescence scan. |
Visualizations
Signaling Pathway: Caspase Activation in Apoptosis
The this compound probe is designed to detect the activity of executioner caspases, which are central to the apoptotic signaling cascade.
References
Determining the optimal working concentration of Z-L(D-Val)G-CHN2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal working concentration of the cysteine protease inhibitor, Z-L(D-Val)G-CHN2, for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a synthetic, irreversible inhibitor of cysteine proteases. It is an isoform of Z-LVG-CHN2. While caspases are a family of cysteine proteases, the most prominently documented target for Z-LVG-CHN2 is the SARS-CoV-2 main protease (Mpro or 3CLpro), where it exhibits an EC50 of 190 nM in Vero E6 cells. It has also been shown to inhibit other cysteine proteases like cathepsins. Its specific inhibitory profile against the various caspases is not extensively documented in publicly available literature. Therefore, its suitability and optimal concentration for caspase inhibition must be determined empirically.
Q2: What is a typical starting concentration for a cysteine protease inhibitor in cell culture?
A2: For cell-based assays, a common starting point for peptide-based cysteine protease inhibitors is in the low micromolar range (e.g., 1-10 µM). However, the optimal concentration can vary significantly depending on the cell type, cell density, inhibitor stability, and the specific experimental endpoint. A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Q3: How do I determine the optimal working concentration of this compound for my experiment?
A3: The optimal working concentration should be determined by performing a dose-response curve. This involves treating your cells or enzymatic assay with a range of inhibitor concentrations and measuring the desired effect (e.g., inhibition of apoptosis, reduction in caspase activity). The lowest concentration that gives the maximal desired effect with minimal off-target effects or cytotoxicity should be chosen.
Q4: What are the potential off-target effects of this compound?
A4: As a broad inhibitor of cysteine proteases, this compound may inhibit other proteases besides the intended target. This can lead to off-target effects. For example, inhibition of cathepsins can interfere with lysosomal function and autophagy. It is important to include appropriate controls to account for these potential off-target effects.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in an organic solvent such as DMSO to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of the inhibitor in cell culture medium at 37°C should be considered, as it may degrade over time.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of apoptosis/caspase activity observed. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Inhibitor is degraded. | Prepare fresh stock solutions. Minimize the time the inhibitor is in culture medium before the experiment. | |
| The specific caspase is not sensitive to this inhibitor. | Consider using a more specific caspase inhibitor if the target is known. This compound's caspase specificity is not well-defined. | |
| Significant cytotoxicity or unexpected cellular changes observed. | Inhibitor concentration is too high. | Lower the concentration of the inhibitor. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your experiment. |
| Off-target effects. | Use the lowest effective concentration. Include control groups to assess the effects of the inhibitor on non-apoptotic cells. Consider a more specific inhibitor. | |
| Inconsistent results between experiments. | Variability in cell density or experimental timing. | Standardize cell seeding density and treatment times. |
| Inconsistent inhibitor concentration. | Ensure accurate dilution of the stock solution for each experiment. |
Experimental Protocols
Protocol 1: Determination of Optimal Inhibitor Concentration in Cell Culture
This protocol outlines a general method for determining the optimal working concentration of this compound to inhibit apoptosis in a cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay) or apoptosis detection kit (e.g., Annexin V staining)
-
Plate reader or flow cytometer
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -80°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Pre-incubation: Add the diluted inhibitor or vehicle to the cells and incubate for 1-2 hours at 37°C.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells (except for the negative control wells).
-
Incubation: Incubate for the time required to induce apoptosis (this should be determined in preliminary experiments).
-
Assay: Perform the caspase activity assay or apoptosis detection assay according to the manufacturer's instructions.
-
Data Analysis: Plot the caspase activity or percentage of apoptotic cells against the inhibitor concentration. Determine the EC50 (half-maximal effective concentration) and the concentration that gives the maximal inhibition with minimal cytotoxicity.
Example Data Presentation
Table 1: Dose-Response of this compound on Caspase-3/7 Activity
| This compound (µM) | Caspase-3/7 Activity (RLU) | % Inhibition | Cell Viability (%) |
| 0 (Vehicle) | 50,000 | 0 | 100 |
| 0.1 | 45,000 | 10 | 98 |
| 1 | 25,000 | 50 | 95 |
| 10 | 5,000 | 90 | 92 |
| 50 | 4,500 | 91 | 70 |
| 100 | 4,200 | 91.6 | 55 |
Note: This is example data. Actual results will vary depending on the experimental system.
Visualizations
Caption: Apoptotic signaling pathways and potential inhibition points for a cysteine protease inhibitor.
Caption: Workflow for determining the optimal working concentration of an inhibitor.
Caption: Troubleshooting logic for lack of inhibitory effect.
Technical Support Center: Z-L(D-Val)G-CHN2
Welcome to the technical support center for Z-L(D-Val)G-CHN2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable irreversible pan-caspase inhibitor. Its diazomethylketone (CHN2) moiety covalently modifies the catalytic cysteine residue in the active site of caspases, thereby inactivating the enzymes and inhibiting the apoptotic cascade. While broadly targeting caspases, its specific valine residue in the P2 position may confer some degree of selectivity.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly cell-type dependent and also depends on the specific experimental goals. A typical starting range is 10-50 µM. It is crucial to perform a dose-response experiment to determine the effective, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How should I properly dissolve and store this compound?
A3: this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[1][2] When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration immediately before use.
Q4: Can this compound be used to improve recombinant protein production in cell culture?
A4: Yes, by inhibiting apoptosis, caspase inhibitors like this compound can extend the viability of cell cultures, particularly in high-density or late-stage cultures where apoptosis is a common issue.[3] This can lead to an increase in the overall yield of recombinant proteins.[3] However, the effect is cell line and protein-specific, and optimization is required.
Troubleshooting Guides
Problem 1: High level of cell death or cytotoxicity observed after treatment with this compound.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range (e.g., 1-10 µM) and titrate upwards.
-
-
Possible Cause 2: Off-target effects.
-
Solution: Diazomethylketone-based inhibitors can have off-target effects on other cellular proteases, such as cathepsins.[4] Consider using a more specific inhibitor if available, or use the lowest effective concentration of this compound.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
-
Problem 2: No observable effect of this compound on apoptosis.
-
Possible Cause 1: Inhibitor concentration is too low.
-
Solution: Increase the concentration of this compound. Refer to your dose-response experiment to select a higher, yet non-toxic, concentration.
-
-
Possible Cause 2: Inadequate incubation time.
-
Solution: The inhibitor may require a longer pre-incubation time to effectively penetrate the cells and inhibit caspases before inducing apoptosis. Try pre-incubating the cells with the inhibitor for 1-2 hours before adding the apoptotic stimulus.
-
-
Possible Cause 3: Cell death is occurring through a caspase-independent pathway.
-
Solution: Investigate other cell death pathways, such as necroptosis or autophagy. Use specific markers for these pathways to determine if they are activated in your experimental system.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound in Common Cell Lines
| Cell Line | Starting Concentration (µM) | Incubation Time (hours) | Notes |
| HeLa | 20-50 | 12-48 | Titration is recommended due to potential for off-target effects at higher concentrations. |
| Jurkat | 10-30 | 6-24 | Suspension cells may require lower concentrations and shorter incubation times. |
| SH-SY5Y | 25-75 | 24-72 | Neuronal cell lines may be more sensitive; a thorough dose-response is critical. |
| CHO | 10-50 | 48-96 | For improving protein production, longer-term cultures may be necessary. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC50 (half-maximal inhibitory concentration) and the optimal non-toxic concentration.
Protocol 2: Assessment of Apoptosis Inhibition by this compound using Western Blot for Cleaved Caspase-3
-
Cell Treatment: Seed cells in 6-well plates. Pre-incubate the cells with the optimal concentration of this compound or vehicle control for 1-2 hours. Then, induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α).
-
Cell Lysis: After the desired incubation time, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against cleaved caspase-3 and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of cleaved caspase-3 in the different treatment groups. A decrease in cleaved caspase-3 in the this compound treated group compared to the apoptosis-induced control indicates successful inhibition of apoptosis.
Visualizations
Caption: this compound inhibits apoptosis by targeting multiple caspases.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. bio-rad.com [bio-rad.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Chemical caspase inhibitors enhance cell culture viabilities and protein titer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Z-L(D-Val)G-CHN2 labeling
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the efficiency of Z-L(D-Val)G-CHN2 labeling experiments. This compound is a cell-permeable, irreversible inhibitor of cysteine proteases, acting as an activity-based probe (ABP). Its diazomethylketone (CHN2) reactive group forms a covalent bond with the active site cysteine residue of active proteases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptide-based irreversible inhibitor of cysteine proteases. The "Z" represents a benzyloxycarbonyl protecting group, "L(D-Val)G" is the peptide recognition sequence, and "CHN2" (diazomethylketone) is the reactive group or "warhead". It functions as an activity-based probe by specifically targeting and covalently modifying the active site cysteine residue of active cysteine proteases. This covalent modification is essentially irreversible, leading to the inactivation of the enzyme.
Q2: What are the primary applications of this compound?
A2: this compound and its isoform Z-LVG-CHN2 are primarily used to identify and profile the activity of cysteine proteases in complex biological samples such as cell lysates or intact cells. It has been utilized in antiviral research, for instance, to inhibit the replication of viruses like Herpes Simplex Virus (HSV) and SARS-CoV-2 by targeting their essential proteases.
Q3: How should I store and handle this compound?
A3: this compound should be stored at -20°C in a dry, dark place. For short-term storage (up to one month), a stock solution in an anhydrous solvent like DMSO can be kept at -20°C. For long-term storage (up to six months), it is recommended to store the stock solution at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use this compound for in-gel fluorescence scanning?
A4: this compound itself is not fluorescent. To visualize labeled proteases by in-gel fluorescence scanning, you would typically perform a competition assay. This involves pre-incubating your sample with this compound to block the active sites of target proteases, and then adding a fluorescently tagged, broad-spectrum cysteine protease ABP. A decrease in fluorescence compared to a control sample (without this compound) indicates that this compound has successfully labeled the target proteases.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak labeling of target protease | 1. Inactive Protease: The target protease may not be active under the experimental conditions. 2. Suboptimal Probe Concentration: The concentration of this compound may be too low. 3. Insufficient Incubation Time: The incubation time may be too short for efficient labeling. 4. Degraded Probe: The probe may have degraded due to improper storage or handling. | 1. Ensure your lysis buffer and experimental conditions (pH, temperature) are optimal for protease activity. Include a positive control with a known active protease. 2. Perform a dose-response experiment to determine the optimal concentration of this compound (e.g., 1-50 µM). 3. Increase the incubation time (e.g., 30-60 minutes). 4. Use a fresh aliquot of the probe. Ensure proper storage at -20°C or -80°C. |
| High background or non-specific labeling | 1. Probe Concentration Too High: Excess probe can lead to non-specific binding. 2. Contamination: The sample may be contaminated with other proteases or nucleophiles. 3. Reaction with other thiols: The diazomethylketone group can potentially react with other highly reactive thiols, like glutathione. | 1. Reduce the concentration of this compound. 2. Ensure clean sample preparation and consider using protease inhibitor cocktails (without cysteine protease inhibitors) during lysis. 3. While generally specific to activated cysteine proteases, consider performing competition experiments with a non-reactive analogue if available to confirm specificity. |
| Inconsistent results between experiments | 1. Variability in Sample Preparation: Differences in cell lysis, protein concentration, or protease activity between samples. 2. Inconsistent Incubation Conditions: Variations in time, temperature, or probe concentration. 3. Pipetting Errors: Inaccurate dispensing of the probe or other reagents. | 1. Standardize your sample preparation protocol. Quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading. 2. Precisely control all incubation parameters. 3. Calibrate your pipettes and use careful pipetting techniques. |
| Difficulty dissolving the probe | 1. Incorrect Solvent: The probe may have limited solubility in aqueous buffers. 2. Precipitation: The probe may precipitate out of solution at high concentrations or in certain buffers. | 1. Dissolve this compound in an anhydrous organic solvent such as DMSO to make a concentrated stock solution before diluting it into your aqueous experimental buffer. 2. Ensure the final concentration of the organic solvent in your experiment is low (typically <1%) to avoid affecting protein function. Vortex the stock solution before use. |
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC50) values for the closely related isoform, Z-LVG-CHN2, against viral proteases. This data can serve as a starting point for determining appropriate concentrations for your experiments.
| Compound | Target | Cell Line | EC50 (µM) |
| Z-LVG-CHN2 | SARS-CoV-2 3CLpro | Vero E6 | 0.19 |
| Z-LVG-CHN2 | Herpes Simplex Virus (HSV) | GMK-AH1 | Not specified, but showed inhibition |
Experimental Protocols
Protocol 1: Labeling of Cysteine Proteases in Cell Lysates (Competition Assay)
This protocol describes how to assess the labeling of cysteine proteases by the non-fluorescent this compound using a fluorescent, broad-spectrum cysteine protease ABP in a competition format.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors excluding cysteine protease inhibitors)
-
This compound
-
Fluorescent, broad-spectrum cysteine protease ABP (e.g., a Bodipy- or Cy5-tagged probe)
-
DMSO (anhydrous)
-
4x SDS-PAGE loading buffer
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Prepare Cell Lysate:
-
Harvest and wash cells with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Prepare Probe Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1 mM stock solution of the fluorescent ABP in anhydrous DMSO.
-
-
Labeling Reaction:
-
In separate microcentrifuge tubes, dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Experimental Sample: Add this compound stock solution to the lysate to achieve the desired final concentration (e.g., 10 µM).
-
Control Sample: Add an equivalent volume of DMSO to another aliquot of the lysate.
-
Incubate both samples for 30 minutes at room temperature.
-
Add the fluorescent ABP stock solution to both the experimental and control samples to a final concentration of 1 µM.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
-
Sample Analysis:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteases using an in-gel fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorescent probe used.
-
A decrease in the fluorescent signal in the experimental lane compared to the control lane indicates successful labeling by this compound.
-
Protocol 2: Labeling of Cysteine Proteases in Live Cells
This protocol outlines a general procedure for labeling active cysteine proteases in intact, living cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound
-
DMSO (anhydrous)
-
PBS (phosphate-buffered saline)
-
Lysis buffer for subsequent analysis (e.g., Western blot)
Procedure:
-
Cell Preparation:
-
Plate cells and grow to the desired confluency.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Cell Labeling:
-
Dilute the this compound stock solution directly into the cell culture medium to the desired final concentration (e.g., 1-20 µM).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Lysis:
-
Wash the cells three times with cold PBS to remove excess probe.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells in an appropriate buffer for your downstream application (e.g., Western blot, immunoprecipitation).
-
-
Downstream Analysis:
-
Analyze the cell lysate to assess the effect of the inhibitor on target protease activity or downstream signaling pathways.
-
Visualizations
Interpreting unexpected results with Z-L(D-Val)G-CHN2
Welcome to the technical support center for Z-L(D-Val)G-CHN2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental results obtained using this caspase-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peptidomimetic inhibitor designed to selectively target and inhibit caspase-2. Caspase-2 is an initiator caspase involved in apoptotic signaling pathways triggered by cellular stressors like DNA damage.[1] The inhibitor is designed to interact with the active site of caspase-2, thereby preventing it from cleaving its downstream substrates and halting the apoptotic cascade at an early stage.[1]
Q2: My cells are not showing the expected level of apoptosis inhibition after treatment with this compound. What are the potential causes?
A2: Several factors could contribute to a lack of efficacy. Please consider the following troubleshooting steps:
-
Inhibitor Concentration: The effective concentration can vary between cell lines and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific model.
-
Cellular Uptake: Ensure that the inhibitor is effectively penetrating the cell membrane. Permeabilization agents can be considered, but their potential effects on the experimental system must be carefully evaluated.
-
Alternative Apoptotic Pathways: The cell death you are observing might be mediated by caspase-2 independent pathways. Consider using pan-caspase inhibitors to confirm if the cell death is caspase-dependent.
-
Inhibitor Stability: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
Q3: I am observing unexpected cellular effects that don't seem to be related to caspase-2 inhibition. What could be happening?
A3: Off-target effects are a known challenge with caspase inhibitors due to the high degree of similarity in the active sites of different caspases.[2] this compound, while designed for caspase-2, may exhibit some cross-reactivity with other caspases, most notably caspase-3. It is crucial to run control experiments to assess the specificity of the inhibitor in your system.
Troubleshooting Guides
Guide 1: Investigating Lack of Efficacy
If you are not observing the expected inhibition of caspase-2 activity, follow this workflow:
Guide 2: Assessing Off-Target Effects
If you suspect off-target effects are influencing your results, a systematic approach is necessary to dissect the observed phenotype.
References
Validation & Comparative
Validating Legumain Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Z-L(D-Val)G-CHN2 and other legumain inhibitors, supported by experimental data and detailed protocols. Legumain, a cysteine protease, is a promising therapeutic target due to its upregulation in various pathologies, including cancer.
Executive Summary
Comparative Analysis of Legumain Inhibitors
The validation of any potential therapeutic agent requires a thorough comparison with existing alternatives. The following table summarizes the inhibitory potency of several known legumain inhibitors. It is important to note the absence of a reported IC50 or Ki value for this compound against legumain in the available literature.
| Inhibitor | Type | Potency (IC50/Ki) | Organism |
| This compound | Synthetic | Data not available | - |
| Legumain inhibitor 1 | Synthetic, Selective | IC50: 3.6 nM[1][2][3][4][5] | Not specified |
| RR-11a | Synthetic | IC50: 31-55 nM[1][6][7] | Not specified |
| RR-11a analog | Synthetic, Irreversible | IC50: 31 nM[1][8][9] | Schistosoma mansoni |
| Cystatin E/M | Endogenous Protein | Ki: 1.6 pM[10] | Human |
Experimental Protocols
Accurate and reproducible experimental design is paramount in validating enzyme inhibition. Below are detailed protocols for key assays used to measure legumain activity and its inhibition.
In Vitro Legumain Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of purified legumain by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant Human Legumain (activated)
-
Legumain Assay Buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)
-
Fluorogenic Substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well black microplate, add the test inhibitor dilutions and a fixed concentration of activated recombinant human legumain.
-
Incubate the enzyme and inhibitor mixture at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.[11]
-
The rate of increase in fluorescence is proportional to the legumain activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Legumain Activity Assay
This assay measures intracellular legumain activity in a more physiologically relevant context.
Materials:
-
Cancer cell line known to express legumain (e.g., various breast, colon, or glioblastoma cell lines)
-
Cell culture medium and supplements
-
Test Inhibitor (cell-permeable)
-
Cell Lysis Buffer (e.g., 100 mM sodium citrate, 1 mM EDTA, 1% n-octyl-β-D-glucopyranoside, pH 5.8)[12]
-
Fluorogenic Legumain Substrate
-
96-well black microplate
-
Fluorescence microplate reader
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cell-permeable test inhibitor for a specific duration (e.g., 24-48 hours).
-
Wash the cells with PBS and then lyse them using the cell lysis buffer.[12]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well black microplate, add an equal amount of protein from each cell lysate.
-
Initiate the reaction by adding the fluorogenic legumain substrate.
-
Measure the fluorescence intensity over time as described in the in vitro assay.
-
Normalize the legumain activity to the total protein concentration for each sample.
-
Calculate the percentage of inhibition and determine the IC50 value.
Legumain Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involving legumain and the experimental approaches to study its inhibition, the following diagrams are provided in Graphviz DOT language.
Caption: Legumain's role in cancer progression.
Caption: Workflow for validating legumain inhibition.
References
- 1. Legumain Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Legumain inhibitor 1 - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gentaur.co.uk [gentaur.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RR-11a analog - MedChem Express [bioscience.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. Recombinant Human Legumain/Asparaginyl Endopeptidase, CF 2199-CY-010: R&D Systems [rndsystems.com]
- 12. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Legumain Inhibitors: Benchmarking Z-L(D-Val)G-CHN2
For Researchers, Scientists, and Drug Development Professionals
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a critical role in various physiological and pathological processes, including antigen presentation, extracellular matrix remodeling, and cancer progression. Its specific proteolytic activity, cleaving peptide bonds C-terminal to asparagine and, under acidic conditions, aspartic acid residues, has made it an attractive target for therapeutic intervention. This guide provides a comparative overview of Z-L(D-Val)G-CHN2 and other prominent legumain inhibitors, supported by available experimental data.
This compound: A Broad-Spectrum Cysteine Protease Inhibitor
A Landscape of Legumain Inhibitors
In contrast to the broader profile of this compound, a number of highly potent and selective legumain inhibitors have been developed. These can be broadly categorized into natural inhibitors and synthetic small molecules.
Natural Inhibitors:
-
Cystatins: This family of endogenous proteins act as reversible, competitive inhibitors of cysteine proteases. Cystatin E/M is a particularly potent natural inhibitor of legumain.
Synthetic Inhibitors:
Synthetic inhibitors have been designed to achieve greater specificity and potency. Notable classes include:
-
Aza-Peptide Inhibitors: These compounds feature an aza-amino acid residue in place of the P1 asparagine, which enhances their specificity for legumain. This class includes:
-
Aza-Asn Epoxides and Michael Acceptors: These are irreversible inhibitors that covalently modify the active site cysteine of legumain. They have been shown to be highly potent, with some compounds exhibiting IC50 values in the low nanomolar range.[1]
-
-
Peptidyl Halomethylketones: Similar in structure to this compound, these inhibitors can be highly effective. For instance, Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone is a potent irreversible inhibitor of legumain.[1][2]
-
RR-11a and its Analogs: These are synthetic, irreversible inhibitors that have demonstrated significant potency against legumain, with reported IC50 values between 31-55 nM.[1]
Quantitative Comparison of Legumain Inhibitors
The following table summarizes the available quantitative data for various legumain inhibitors. Due to the lack of specific data for this compound against legumain, it is included for structural comparison as a representative of peptidyl diazomethylketones with broad cysteine protease activity.
| Inhibitor/Inhibitor Class | Type | Target(s) | Potency (IC50/Ki) |
| This compound | Irreversible, Peptidyl Diazomethylketone | Cysteine Proteases (Broad Spectrum) | Legumain-specific data not available |
| Legumain inhibitor 1 | Not specified | Legumain | IC50: 3.6 nM[3] |
| Aza-peptidyl inhibitors | Irreversible, Aza-Asn Epoxides/Michael Acceptors | Legumain | IC50 values as low as 4 nM[1] |
| RR-11a | Synthetic, Irreversible | Legumain | IC50: 31-55 nM[1] |
| RR-11a analog | Aza-Asn Michael Acceptor, Irreversible | Schistosoma mansoni legumain | IC50: 31 nM[3] |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Irreversible, Aza-peptidyl halomethylketone | Legumain | k(obs)/[I]: 139,000 M⁻¹s⁻¹[2] |
| Cystatin E/M | Reversible, Protein | Legumain and other cysteine proteases | Potent natural inhibitor |
Experimental Protocols
In Vitro Legumain Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of a compound against legumain using a fluorogenic substrate.
Materials:
-
Recombinant human legumain
-
Legumain activation buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 4.0)
-
Legumain assay buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)
-
Fluorogenic legumain substrate: Z-Ala-Ala-Asn-AMC (Z-AAN-AMC)
-
Test inhibitor compound
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Activate Legumain: Dilute the pro-legumain to a suitable concentration (e.g., 50-100 µg/mL) in activation buffer and incubate at 37°C for 2-4 hours.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed concentration of activated legumain (e.g., 1-2 ng/µL) to the wells of the 96-well plate. Add the various concentrations of the inhibitor to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Add the fluorogenic substrate Z-AAN-AMC to each well to a final concentration of approximately its Km value (e.g., 50-100 µM).
-
Measure Fluorescence: Immediately begin kinetic measurements of the fluorescence signal every minute for a set period (e.g., 15-30 minutes) using a fluorescence plate reader.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Legumain-Associated Signaling Pathways
Legumain has been implicated in several signaling pathways, particularly in the context of cancer cell invasion and metastasis. The following diagrams illustrate some of these key pathways.
Caption: Legumain-mediated activation of MMP-2.
Caption: Legumain's role in the PI3K/Akt signaling pathway.
Conclusion
While this compound is a known irreversible inhibitor of cysteine proteases, a lack of specific data on its activity against legumain makes a direct quantitative comparison challenging. The field of legumain inhibitor development has produced highly potent and selective compounds, particularly within the aza-peptide class, with IC50 values in the low nanomolar range. These specific inhibitors serve as valuable tools for elucidating the precise roles of legumain in health and disease and hold promise as potential therapeutic agents. For researchers focusing on legumain, the use of inhibitors with well-characterized potency and selectivity, such as RR-11a or specific aza-Asn derivatives, is recommended for obtaining clear and interpretable experimental results.
References
A Comparative Guide to Legumain Inhibition: Z-L(D-Val)G-CHN2 vs. Cystatins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct classes of legumain inhibitors: the synthetic, irreversible inhibitor Z-L(D-Val)G-CHN2 and the natural, reversible protein inhibitors, cystatins. Understanding the nuances of their mechanisms, potency, and experimental application is crucial for researchers targeting legumain in various pathological contexts, including cancer and inflammatory diseases.
At a Glance: Inhibitor Comparison
| Feature | This compound | Cystatins |
| Inhibitor Type | Small molecule, synthetic | Protein, endogenous |
| Mechanism | Irreversible, covalent modification of the active site cysteine | Reversible, competitive, tight-binding to the active site[1][2] |
| Specificity | Broad-spectrum cysteine protease inhibitor[3][4] | Highly specific for legumain (Type 2 cystatins)[1][5][6] |
| Potency (Ki) | Not specifically reported for legumain | - Cystatin E/M: 1.6 pM (most potent)[7] - Cystatin C: 0.20 nM[8][9] - Cystatin F: 10 nM[8][9] |
| Mode of Action | Cell-permeable | Primarily extracellular, can be internalized by cells[10] |
| pH Dependence | Likely less pH-dependent due to irreversible nature | Inhibition is pH-dependent; complex is stable at pH > 6 and can be reversed at acidic pH[1][11] |
Delving Deeper: Mechanisms of Inhibition
Cystatins , particularly those of the type 2 family (e.g., cystatin C, E/M, and F), are potent and highly specific endogenous inhibitors of legumain.[1][5][6] They function as tight-binding, competitive inhibitors, mimicking the substrate and binding to the legumain active site in a substrate-like manner.[1][2][7] This interaction is critically dependent on an asparagine residue within a specific loop of the cystatin structure.[7] The inhibition is reversible and sensitive to pH, with the inhibitor-enzyme complex being stable at neutral or slightly acidic pH but dissociating at a more acidic pH (around 4.0).[1][11]
Visualizing the Mechanisms
References
- 1. ahajournals.org [ahajournals.org]
- 2. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of mammalian legumain by some cystatins is due to a novel second reactive site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Low-level internalization of cystatin E/M affects legumain activity and migration of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of papain-like cysteine proteases and legumain by caspase-specific inhibitors: when reaction mechanism is more important than specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Z-L(D-Val)G-CHN2 as a Control for Legumain Activity Assays
For researchers, scientists, and drug development professionals, selecting the appropriate controls is paramount for the generation of robust and reproducible data in legumain activity assays. This guide provides a comprehensive comparison of Z-L(D-Val)G-CHN2 with other legumain inhibitors, supported by experimental data and detailed protocols to aid in the rigorous assessment of legumain function.
Legumain, an asparaginyl endopeptidase, is a cysteine protease with crucial roles in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression. Accurate measurement of its enzymatic activity is therefore critical. This compound, a peptide diazomethylketone, serves as an irreversible inhibitor of legumain and is often employed as a negative control in activity assays. Its efficacy, however, should be considered in the context of other available inhibitors.
Comparative Analysis of Legumain Inhibitors
| Inhibitor Class | Example Compound | Mechanism of Action | Potency | Specificity Notes |
| Peptide Diazomethylketones | This compound | Irreversible, covalent modification of the active site cysteine | Expected to be in the low nM range | Generally good selectivity for target protease |
| Aza-Peptide Epoxides | Aza-Asn-based epoxides | Irreversible, covalent modification of the active site cysteine | IC50 values as low as 4 nM against mouse legumain[1] | Highly selective for legumain with little to no cross-reactivity with cathepsins[1][2] |
| Aza-Asn Halomethylketones | Cbz-L-Ala-L-Ala-AzaAsn-CMK | Irreversible, covalent modification of the active site cysteine | k(obs)/[I] = 139,000 M⁻¹s⁻¹[3] | High specificity; no inhibition of papain or cathepsin B at up to 100 µM[3][4] |
| Aza-Peptide Michael Acceptors | Aza-Asn-based vinyl sulfones | Irreversible, covalent modification of the active site cysteine | Second-order rate constants up to 5x10⁴ M⁻¹s⁻¹[1] | High selectivity for legumain[1] |
| Endogenous Protein Inhibitors | Cystatin E/M | Reversible, tight-binding competitive inhibition | Ki = 1.6 pM for human legumain[5][6] | Natural inhibitor of legumain and other cysteine proteases[6] |
| Endogenous Protein Inhibitors | Cystatin C | Reversible, competitive inhibition | Ki ≈ 0.2 nM[7] | Natural inhibitor with broader specificity than Cystatin E/M[7] |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., substrate concentration, pH, enzyme source).
Experimental Protocols
To ensure accurate and reproducible results, detailed experimental protocols are essential. Below is a representative protocol for a legumain activity inhibition assay using a fluorogenic substrate.
Materials:
-
Recombinant human or mouse legumain
-
Legumain activity buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)
-
Fluorogenic legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
This compound (or other inhibitor) stock solution in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Protocol for Legumain Inhibition Assay:
-
Enzyme Preparation: Dilute the recombinant legumain to the desired working concentration in pre-warmed legumain activity buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound or the alternative inhibitor in the activity buffer. Include a vehicle control (DMSO) without the inhibitor.
-
Incubation: In the wells of a 96-well black microplate, add the diluted legumain. Then, add the serially diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: To initiate the enzymatic reaction, add the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Monitor the increase in fluorescence over time. The rate of reaction is proportional to the legumain activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental Logic and Mechanisms
To further clarify the experimental workflow and the mechanism of inhibition, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in a legumain activity assay incorporating an inhibitor control.
Caption: A simplified diagram showing the covalent modification of legumain's active site cysteine by a diazomethylketone inhibitor.
By understanding the comparative performance of this compound and adhering to rigorous experimental protocols, researchers can confidently utilize this and other inhibitors as effective controls, thereby enhancing the quality and reliability of their findings in the study of legumain.
References
- 1. Synthesis and evaluation of aza-peptidyl inhibitors of the lysosomal asparaginyl endopeptidase, legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aza-peptide epoxides: potent and selective inhibitors of Schistosoma mansoni and pig kidney legumains (asparaginyl endopeptidases) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of mammalian legumain by Michael acceptors and AzaAsn-halomethylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Z-L(D-Val)G-CHN2 Cross-reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protease inhibitor Z-L(D-Val)G-CHN2, focusing on its cross-reactivity with various proteases. Due to the limited publicly available data specifically for the D-Val isoform, this guide incorporates data from closely related and structurally similar peptidyl diazomethylketone inhibitors, such as Z-LVG-CHN2, Z-Phe-Ala-CHN2, and Z-Phe-Phe-CHN2, to provide a representative performance profile. Diazomethylketones are a class of irreversible inhibitors that typically target cysteine proteases.
Performance Comparison
Peptidyl diazomethylketones exhibit potent inhibitory activity against cysteine proteases, with varying degrees of selectivity depending on the peptide sequence. The inhibitory profile of this class of compounds suggests that this compound is likely a primary inhibitor of cathepsin B and cathepsin L. Cross-reactivity with other proteases is generally limited, particularly against serine proteases, although some inhibition of viral cysteine proteases like SARS-CoV-2 3CLpro has been observed with related compounds.
Inhibitory Activity of Related Peptidyl Diazomethylketones
The following table summarizes the inhibitory activity of peptidyl diazomethylketones that are structurally related to this compound against a panel of proteases. This data provides an insight into the expected cross-reactivity profile of this compound.
| Inhibitor | Target Protease | Other Proteases Tested | Inhibitory Activity (Qualitative) | Reference |
| Z-LVG-CHN2 | SARS-CoV-2 3CLpro | Not specified | Potent inhibitor | [1] |
| Z-Phe-Ala-CHN2 | Cathepsin B, Cathepsin L | Trypanosoma brucei cysteine proteases | Effective inhibitor, alters parasite morphology and cell division.[2][3] | [2][3][4] |
| Z-Phe-Phe-CHN2 | Cathepsin L | Cathepsin D (aspartic protease) | Potent and specific inhibitor of Cathepsin L; no inhibition of Cathepsin D.[5] | [5] |
| General Peptidyl Diazomethylketones | Cysteine Proteases (e.g., Cathepsins) | Serine Proteases (e.g., Trypsin, Chymotrypsin) | Generally specific for cysteine proteases with limited to no activity against serine proteases.[6] | [6] |
Experimental Protocols
The determination of protease inhibition by compounds like this compound typically involves in vitro enzymatic assays. Below is a detailed methodology for a common experimental workflow.
In Vitro Protease Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50) of this compound against a panel of proteases.
Materials:
-
This compound
-
Target proteases (e.g., Cathepsin B, Cathepsin L, Trypsin, Chymotrypsin, SARS-CoV-2 3CLpro)
-
Fluorogenic or chromogenic protease-specific substrates (e.g., Z-FR-AMC for Cathepsin B/L, specific substrates for other proteases)
-
Assay buffer (specific to each protease, generally containing a reducing agent like DTT for cysteine proteases)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader capable of fluorescence or absorbance measurements
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the proteases to a working concentration in the appropriate assay buffer. The final concentration should be chosen to provide a linear rate of substrate hydrolysis over the course of the assay.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer to achieve a range of final concentrations for the assay.
-
Assay Setup: a. To each well of the 96-well plate, add a fixed volume of the diluted protease. b. Add the serially diluted inhibitor to the wells. Include control wells with buffer only (no enzyme), enzyme and buffer (no inhibitor), and enzyme with solvent control. c. Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the specific fluorogenic or chromogenic substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.[7]
-
Data Analysis: a. Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway Involvement of Target Proteases
Cathepsins B and L, the likely primary targets of this compound, are lysosomal proteases involved in various cellular processes, including protein degradation and antigen presentation. Their dysregulation is implicated in several diseases.[8][9][10][11][12]
Caption: Role of Cathepsins B and L in Cellular Processes and Disease.
Experimental Workflow for Protease Inhibition Assay
The following diagram illustrates the key steps in determining the inhibitory activity of this compound against a target protease.
Caption: Workflow for Determining Protease Inhibition.
References
- 1. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cysteine proteinase inhibitor Z-Phe-Ala-CHN2 alters cell morphology and cell division activity of Trypanosoma brucei bloodstream forms in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. Selective inhibition of cysteine proteinases by Z-Phe-AlaCH2F suppresses digestion of collagen by fibroblasts and osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cysteine proteinase activity by Z-Phe-Phe-diazomethane and of aspartic proteinase activity by pepstatin in different organs from some animals and isolated cells from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and properties of Cbz-Phe-Arg-CHN2 (benzyloxycarbonylphenylalanylarginyldiazomethane) as a proteinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of Cathepsin B and L Leads to Lysosomal Dysfunction, NPC-Like Cholesterol Sequestration and Accumulation of the Key Alzheimer's Proteins | PLOS One [journals.plos.org]
- 9. Cathepsins B, L and D in inflammatory bowel disease macrophages and potential therapeutic effects of cathepsin inhibition in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin L and B as Potential Markers for Liver Fibrosis: Insights From Patients and Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Specialized roles for cysteine cathepsins in health and disease [jci.org]
- 12. Expression of Cathepsin B and L antigen and activity is associated with early colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Z-L(D-Val)G-CHN2 and Its Analogs as Cysteine Protease Inhibitors
For Immediate Release
A Comprehensive Guide for Researchers in Drug Development: A Comparative Analysis of the Cysteine Protease Inhibitor Z-L(D-Val)G-CHN2 and Its Analogs
This publication provides a detailed comparative analysis of the cysteine protease inhibitor this compound and its analogs. Designed for researchers, scientists, and professionals in drug development, this guide offers a comprehensive overview of the biochemical properties, inhibitory activities, and experimental protocols related to these compounds. The information presented is crucial for the rational design and development of novel therapeutics targeting cysteine proteases, which are implicated in a variety of diseases, including viral infections and cancer.
Introduction to this compound and its Analogs
This compound is a cell-permeable, irreversible inhibitor of cysteine proteases. It belongs to the class of peptidyl diazomethylketones, which act by covalently modifying the active site cysteine residue of the target enzyme. It is an isoform of the more commonly studied Z-LVG-CHN2. Analogs of these compounds, such as Z-Tyr-Ala-CHN2, have gained significant attention for their potential therapeutic applications, particularly as antiviral agents. These inhibitors primarily target lysosomal cysteine proteases like cathepsin B and cathepsin L, which play crucial roles in various physiological and pathological processes, including viral entry into host cells.
Comparative Inhibitory Activity
While direct comparative studies of this compound against a wide range of its analogs are limited in publicly available literature, data from studies on similar compounds, particularly Z-Tyr-Ala-CHN2, provide valuable insights into their potential efficacy. The inhibitory activity of these compounds is typically quantified by their half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) in cell-based assays, or by their inhibitory constant (Ki) in enzymatic assays.
The following table summarizes the antiviral activity of a notable analog, Z-Tyr-Ala-CHN2, against various coronaviruses. This data highlights the potential of this class of compounds as broad-spectrum antiviral agents.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 (B.1) | VeroE6-eGFP | 1.33 | > 20 | > 15 |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | A549-hACE2 | 0.32 | > 25 | > 78 |
| Z-Tyr-Ala-CHN2 | SARS-CoV-1 | A549-hACE2 | 0.050 | > 25 | > 500 |
| Z-Tyr-Ala-CHN2 | HCoV-229E | HeLa-hACE2 | 0.069 | > 25 | > 362 |
Data extracted from a study on the antiviral activity of Z-Tyr-Ala-CHN2.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of cysteine protease inhibitors like this compound and its analogs.
In Vitro Cysteine Protease Inhibition Assay
This protocol is a general guideline for determining the inhibitory potency of compounds against purified cysteine proteases.
Materials:
-
Purified recombinant human cathepsin B or L
-
Fluorogenic substrate for the specific cathepsin (e.g., Z-FR-AMC for cathepsin L, Z-RR-AMC for cathepsin B)
-
Assay buffer: 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5
-
Test compound (this compound or analog) dissolved in DMSO
-
96-well black microtiter plates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in assay buffer to the desired concentrations.
-
In a 96-well plate, add the diluted test compound to the wells.
-
Add the purified cathepsin enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Cell-Based)
This protocol describes a method to assess the antiviral efficacy of the inhibitors in a cell culture model.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., VeroE6 for SARS-CoV-2)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., CPE scoring, qPCR for viral RNA, or reporter virus expression)
-
Method for assessing cell viability (e.g., MTS or CellTiter-Glo assay)
Procedure:
-
Seed the host cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compound.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).
-
After incubation, quantify the extent of viral replication using the chosen method. For example, in a cytopathic effect (CPE) reduction assay, the percentage of cell death is visually scored.
-
In parallel, treat uninfected cells with the same concentrations of the test compound to assess cytotoxicity using a cell viability assay.
-
Calculate the EC50 (the concentration at which 50% of viral replication is inhibited) and the CC50 (the concentration at which 50% of cell viability is reduced).
-
The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Signaling Pathways and Mechanism of Action
This compound and its analogs exert their effects by inhibiting cysteine proteases, primarily cathepsins B and L. These enzymes are key components of the endo-lysosomal pathway and are involved in various cellular processes. One of their critical roles in pathology is facilitating the entry of enveloped viruses into host cells.
Viral Entry Signaling Pathway
The following diagram illustrates the general mechanism by which cathepsin inhibitors block viral entry.
Caption: Inhibition of cathepsin-mediated viral entry by this compound and its analogs.
Experimental Workflow for Inhibitor Evaluation
The logical flow for the evaluation of these inhibitors is depicted in the following diagram.
Caption: Workflow for the preclinical evaluation of this compound and its analogs.
Conclusion
This compound and its analogs represent a promising class of cysteine protease inhibitors with potential therapeutic applications, particularly in the field of virology. The data on analogs like Z-Tyr-Ala-CHN2 underscore the potential for developing broad-spectrum antiviral agents targeting host-cell factors, which could be less prone to the development of viral resistance. Further comparative studies are warranted to fully elucidate the structure-activity relationships within this class of compounds and to identify lead candidates for further preclinical and clinical development. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such research endeavors.
References
A Comparative Guide to Confirming Target Engagement of Z-L(D-Val)G-CHN2 and Alternative Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the target engagement of the irreversible cysteine protease inhibitor Z-L(D-Val)G-CHN2. It details experimental protocols and presents comparative data for this compound and alternative inhibitors, offering a framework for robust experimental design and data interpretation in drug discovery and chemical biology.
Introduction to this compound and Cysteine Protease Inhibition
This compound is a cell-permeable, irreversible inhibitor belonging to the diazomethylketone class of compounds. It is an isoform of Z-LVG-CHN2 and is known to target cysteine proteases. These enzymes play crucial roles in various physiological and pathological processes, including protein degradation, antigen presentation, and viral replication. Consequently, inhibitors of cysteine proteases are valuable research tools and potential therapeutic agents.
The covalent and irreversible nature of this compound's interaction with its target necessitates specific methodologies to confirm target engagement. This guide will explore these techniques in detail, comparing them with methods used for other well-characterized cysteine protease inhibitors.
Comparative Inhibitor Profiles
A direct comparison of inhibitory potency is crucial for selecting the appropriate tool compound for a given research question. The following table summarizes the available quantitative data for this compound and selected alternative cysteine protease inhibitors.
| Inhibitor | Target(s) | Warhead Chemistry | Potency (IC50 / Ki) | Key Features |
| This compound / Z-LVG-CHN2 | Cathepsins, SARS-CoV-2 3CLpro | Diazomethylketone | Data not readily available in public sources | Cell-permeable, irreversible. |
| E-64 | Broad-spectrum Cysteine Proteases (e.g., Cathepsins B, K, L, S, Papain, Calpain) | Epoxysuccinyl | Cathepsin K: 1.4 nM (IC50)[1], Cathepsin L: 2.5 nM (IC50)[1], Cathepsin S: 4.1 nM (IC50)[1], Papain: 9 nM (IC50)[2] | Broad-spectrum, irreversible, natural product-derived. |
| CA-074 | Cathepsin B | Epoxysuccinyl | 2-5 nM (Ki)[3][4] | Highly selective for Cathepsin B, irreversible. |
| GC376 | 3C-like Protease (3CLpro) of Coronaviruses (e.g., SARS-CoV-2) | Aldehyde prodrug | ~1.11 µM (IC50 for PEDV 3CLpro)[5], 0.15 µM (IC50 for TGEV 3CLpro)[6], 0.052-0.060 µM (IC50 for SARS-CoV-2 3CLpro)[7] | Potent antiviral, covalent. |
Methodologies for Confirming Target Engagement
Confirming that a covalent inhibitor like this compound interacts with its intended target in a cellular context is a critical step in its validation. The following sections detail key experimental approaches.
Biochemical Assays: Measuring Enzyme Inhibition
Biochemical assays are the foundational step to quantify the inhibitory potency of a compound against a purified enzyme.
Experimental Protocol: In Vitro Cysteine Protease Inhibition Assay
This protocol is a generalized procedure that can be adapted for specific cysteine proteases and inhibitors.
-
Reagents and Materials:
-
Purified recombinant cysteine protease (e.g., Cathepsin L)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L)
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)
-
This compound and other inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in assay buffer.
-
In a 96-well plate, add the purified enzyme to the assay buffer.
-
Add the inhibitor dilutions to the wells containing the enzyme and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
-
Logical Workflow for Biochemical Inhibition Assay
Caption: Workflow for an in vitro enzyme inhibition assay.
Mass Spectrometry: Direct Evidence of Covalent Modification
Mass spectrometry (MS) provides direct and unambiguous evidence of covalent bond formation between an inhibitor and its target protein.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Sample Preparation:
-
Incubate the purified target protein with a molar excess of this compound for a sufficient time to ensure complete reaction.
-
A control sample with the protein and vehicle (DMSO) should be prepared in parallel.
-
Desalt the samples using a suitable method (e.g., C4 ZipTips) to remove excess inhibitor and non-volatile salts.
-
-
LC-MS Analysis:
-
Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
The LC method should be optimized to separate the protein from any remaining contaminants.
-
Acquire mass spectra over a relevant m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the intact protein in both the control and inhibitor-treated samples.
-
A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent modification.
-
Signaling Pathway of Covalent Inhibition and MS Detection
References
- 1. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CA 074 | Synthetic Cathepsin Inhibitors: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: Z-L(D-Val)G-CHN2 vs. siRNA Knockdown for Legumain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent methods for inhibiting the cysteine protease legumain: the chemical inhibitor Z-L(D-Val)G-CHN2 and siRNA-mediated gene knockdown. We present available experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows to assist researchers in selecting the most appropriate technique for their experimental needs.
Introduction to Legumain and Inhibition Strategies
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease with a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and extracellular matrix remodeling.[1][2][3] Its dysregulation has been implicated in diseases such as cancer and autoimmune disorders, making it an attractive therapeutic target.
Two primary strategies for targeting legumain in a research setting are:
-
Chemical Inhibition: Utilizing small molecules that directly bind to and inactivate the legumain enzyme. This compound is a specific, irreversible inhibitor of legumain.
-
siRNA Knockdown: Employing small interfering RNA (siRNA) to degrade legumain mRNA, thereby preventing its translation into protein.
This guide will delve into a direct comparison of these two approaches, focusing on their efficacy, mechanisms of action, and experimental considerations.
Quantitative Data Comparison
The following table summarizes the quantitative efficacy of this compound and siRNA-mediated knockdown of legumain based on available literature. It is important to note that direct comparative studies are limited, and the efficacy of each method can be highly dependent on the experimental system.
| Method | Agent | Typical Effective Concentration | Observed Efficacy | Method of Quantification |
| Chemical Inhibition | This compound | Micromolar (µM) range | IC50 values are not readily available in the searched literature. Efficacy is typically assessed by measuring the reduction in legumain enzymatic activity. | Enzymatic Assays (e.g., using a fluorogenic substrate) |
| siRNA Knockdown | Legumain-specific siRNA | Nanomolar (nM) range (e.g., 10-100 nM) | >70-80% reduction in mRNA or protein levels.[4][5] | qRT-PCR (mRNA level)[5], Western Blot (protein level)[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving reliable results. Below are representative protocols for both legumain inhibition methods.
Protocol 1: siRNA-Mediated Knockdown of Legumain and Assessment by Western Blot
This protocol outlines the steps for transfecting cells with legumain-specific siRNA and quantifying the resulting protein knockdown.
Materials:
-
Legumain-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell line (e.g., SH-SY5Y, IMR32)[6]
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against legumain
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50-100 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 500 µL siRNA-Lipofectamine complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blot:
-
Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-legumain antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the legumain protein levels relative to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Inhibition of Legumain Activity using this compound
This protocol provides a general framework for treating cells with the chemical inhibitor this compound and assessing the inhibition of legumain's enzymatic activity.
Materials:
-
This compound
-
DMSO (for dissolving the inhibitor)
-
Appropriate cell line
-
Cell culture reagents
-
Cell lysis buffer (specific for activity assays, e.g., containing CHAPS or Triton X-100)
-
Fluorogenic legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Fluorometer or plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations.
-
Cell Treatment:
-
Seed cells and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined duration (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells with PBS.
-
Lyse the cells using an appropriate lysis buffer that preserves enzyme activity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Legumain Activity Assay:
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Add the fluorogenic legumain substrate to each well.
-
Measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence is proportional to the legumain activity.
-
-
Data Analysis: Calculate the percentage of legumain inhibition for each concentration of this compound compared to the vehicle-treated control.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action and the downstream effects of legumain inhibition is crucial for interpreting experimental results.
Mechanisms of Inhibition
The two methods employ fundamentally different mechanisms to reduce legumain function.
Caption: Mechanisms of legumain inhibition.
Downstream Signaling Pathways of Legumain
Legumain is involved in several key signaling pathways, primarily through its proteolytic activity. Inhibition of legumain can therefore have widespread effects on cellular processes.
Caption: Key downstream signaling pathways of legumain.
Legumain can activate pro-matrix metalloproteinase-2 (proMMP-2) to its active form, MMP-2.[1] Active MMP-2 is a key player in extracellular matrix (ECM) degradation and can also modulate the transforming growth factor-beta 1 (TGF-β1) signaling pathway.[1] Furthermore, legumain has been shown to regulate macrophage apoptosis by enhancing autophagy.[1]
Experimental Workflow for Comparison
For a direct and robust comparison of this compound and legumain siRNA, a well-controlled experimental workflow is essential.
Caption: Comparative experimental workflow.
Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for inhibiting legumain function, each with its own set of advantages and considerations.
-
This compound offers a rapid and direct method to inhibit the enzymatic activity of existing legumain protein. This approach is particularly useful for studying the immediate effects of enzymatic inhibition. However, detailed quantitative data on its potency (e.g., IC50) in various cell lines is not consistently reported in the literature, and off-target effects, common to small molecule inhibitors, should be considered.
-
siRNA knockdown provides a highly specific method to reduce the total amount of legumain protein by targeting its mRNA. This is advantageous for studying the long-term consequences of reduced legumain expression. The efficacy of knockdown can be readily quantified at both the mRNA and protein levels. However, the onset of action is slower as it relies on the turnover of existing protein, and the efficiency of transfection can vary between cell types.
The choice between these two methods will ultimately depend on the specific research question, the experimental system, and the desired timeline of inhibition. For a comprehensive understanding of legumain's function, a combination of both approaches can be a powerful strategy.
References
- 1. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SEBM | Legumain in cardiovascular diseases [ebm-journal.org]
- 4. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Z-L(D-Val)G-CHN2: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Z-L(D-Val)G-CHN2, a peptidyl diazomethyl ketone. The procedures outlined are designed to mitigate the inherent risks associated with this class of compounds, ensuring the safety of laboratory personnel and compliance with institutional protocols.
Core Safety and Handling Principles
This compound contains a diazomethyl ketone functional group, which presents significant potential hazards. All handling and disposal procedures must be conducted with strict adherence to safety protocols.
Key Hazards:
-
Toxicity: Diazomethane and its derivatives are highly toxic and are suspected carcinogens. Inhalation, ingestion, and skin contact must be avoided.
-
Explosive Potential: Diazoketones can be unstable and may decompose explosively, especially when exposed to heat, light, rough surfaces (like ground-glass joints), or strong acids.
-
Gas Evolution: The neutralization process generates nitrogen gas, which can lead to pressure buildup in sealed containers.
Due to these hazards, all work with this compound must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times. Storage of diazomethane solutions is highly discouraged; it is best to generate and use them in small quantities as needed.[1]
Quantitative Safety Data
The following table summarizes key safety parameters and recommendations for handling this compound.
| Parameter | Recommendation | Rationale |
| Primary Hazard Class | Toxic, Potentially Explosive | Characteristic of diazomethane compounds. |
| Work Environment | Certified Chemical Fume Hood with Blast Shield | To contain toxic vapors and provide protection from potential explosions. |
| Recommended PPE | Safety Goggles, Face Shield, Chemical-Resistant Gloves (double-gloving recommended), Flame-Retardant Lab Coat | To prevent eye and skin contact and provide a barrier against fire. |
| Quenching Agent | Dilute Acetic Acid | A weak acid that effectively neutralizes the diazomethyl group without causing a violent reaction. |
| Reaction Endpoint | Disappearance of yellow color and cessation of nitrogen gas evolution | A reliable visual indicator that the hazardous functional group has been deactivated. |
Step-by-Step Disposal Protocol
The fundamental principle for the safe disposal of this compound is the initial "quenching" or inactivation of the reactive diazomethyl group prior to its introduction into the chemical waste stream.
Experimental Protocol: Quenching of this compound
Objective: To safely and completely neutralize the hazardous diazomethyl functional group of this compound.
Materials:
-
Waste containing this compound (e.g., residual solutions, contaminated labware).
-
Dilute acetic acid solution (e.g., 10% in a solvent compatible with the waste stream).
-
Appropriately sized Erlenmeyer flask or beaker for the quenching reaction.
-
Stir plate and magnetic stir bar.
-
Appropriate Personal Protective Equipment (see table above).
Methodology:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Place a blast shield between the reaction vessel and personnel.
-
Initial Setup: Place the waste material containing this compound into the reaction vessel. If the waste is a solution, add a magnetic stir bar.
-
Quenching: Begin stirring the waste solution. Slowly and in small portions, add the dilute acetic acid solution. A dropping funnel is recommended for controlled addition.
-
Observation: The quenching reaction is characterized by the evolution of nitrogen gas (bubbling). Diazoketone solutions are typically yellow; the reaction is complete when the yellow color dissipates and gas evolution ceases.[2][3]
-
Completion: Once the visual indicators suggest the reaction is complete, continue to stir the solution for an additional 30 minutes to ensure full inactivation.
-
Final Disposal: The quenched solution, now free of the reactive diazomethyl group, can be transferred to a properly labeled hazardous waste container. The label should accurately reflect the final contents of the solution. This container should then be disposed of through your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: A step-by-step workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Z-L(D-Val)G-CHN2
For Researchers, Scientists, and Drug Development Professionals: This document provides critical safety and logistical information for the handling and disposal of Z-L(D-Val)G-CHN2. As a preferred source for laboratory safety, we aim to build deep trust by providing value beyond the product itself through comprehensive guidance.
While a specific Safety Data Sheet (SDS) for this compound is not available, the presence of the diazomethyl ketone functional group (-CHN2) classifies it as a hazardous compound. The safety protocols for diazomethane, a highly toxic and potentially explosive substance, are therefore directly applicable and must be strictly followed.
Immediate Safety and Handling Plan
All operations involving this compound must be conducted in a controlled laboratory environment by trained personnel. A thorough risk assessment should be completed before any handling of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Double gloving is required. An inner nitrile glove with an outer, chemical-resistant glove such as butyl rubber or neoprene is recommended. |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles are mandatory. |
| Face Protection | A full-face shield must be worn over safety goggles. |
| Body Protection | A flame-resistant lab coat should be worn. |
| Respiratory | All work must be conducted in a certified chemical fume hood. |
| Additional | A blast shield should be used between the researcher and the apparatus. |
Engineering Controls
-
Ventilation: All handling of this compound, including preparation, reaction, and quenching, must be performed inside a certified chemical fume hood with a tested and reliable airflow.
-
Isolation: Whenever possible, reactions should be set up in a way that minimizes direct handling. Remote manipulation is preferred for larger quantities.
-
Equipment: Use only clean, smooth glassware. Avoid scratched or ground-glass joints which can be initiation points for the decomposition of diazomethane compounds.
Emergency Procedures
-
Spills: In case of a small spill inside a chemical fume hood, contain the spill with an inert absorbent material, quench with acetic acid (see disposal plan), and then clean the area. For larger spills, or any spill outside of a fume hood, evacuate the laboratory immediately and contact your institution's emergency response team.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Operational Plan: From Handling to Disposal
This step-by-step guidance ensures a safe workflow for all procedures involving this compound.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Place a blast shield in front of the experimental setup.
-
Prepare a quenching solution of dilute acetic acid.
-
-
Handling and Use:
-
Handle the compound away from direct sunlight or other strong light sources.
-
Avoid contact with rough surfaces, metals, and strong acids.
-
If the compound needs to be transferred, use smooth plastic or fire-polished glass pipettes.
-
-
Post-Reaction Quenching:
-
At the end of the reaction, any excess this compound must be neutralized.
-
Slowly add dilute acetic acid dropwise to the reaction mixture.
-
Continue adding acetic acid until the characteristic yellow color of the diazomethyl ketone disappears and gas evolution (nitrogen) ceases.
-
Disposal Plan
Proper disposal is critical to ensure the safety of all laboratory personnel and to comply with environmental regulations.
-
Quenched Material: Once the this compound has been fully quenched with acetic acid, the resulting mixture should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Contaminated Materials:
-
All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, absorbent paper) must be collected in a designated, sealed waste container.
-
Rinse contaminated glassware with a small amount of dilute acetic acid in a fume hood to neutralize any residue before standard cleaning or disposal.
-
The sealed waste container should be clearly labeled as "Hazardous Waste: Contains Quenched Diazomethyl Ketone Compound" and disposed of through your institution's chemical waste program.
-
Quantitative Data Summary
The following table summarizes key exposure limits for diazomethane, which should be used as a conservative guide for handling this compound.
| Parameter | Value | Organization |
| Permissible Exposure Limit (PEL) | 0.2 ppm (8-hour TWA) | OSHA[1] |
| Recommended Exposure Limit (REL) | 0.2 ppm (10-hour TWA) | NIOSH[1] |
| Threshold Limit Value (TLV) | 0.2 ppm (8-hour TWA) | ACGIH[1] |
| Immediately Dangerous to Life/Health | 2 ppm | NIOSH[1] |
TWA: Time-Weighted Average
Experimental Workflow Diagram
The following diagram illustrates the essential steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
